molecular formula C12H16FNO B2635567 [1-(2-Fluorophenyl)piperidin-4-yl]methanol CAS No. 1005502-75-9

[1-(2-Fluorophenyl)piperidin-4-yl]methanol

Cat. No.: B2635567
CAS No.: 1005502-75-9
M. Wt: 209.264
InChI Key: POVNYOWBFLHTNW-UHFFFAOYSA-N
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Description

[1-(2-Fluorophenyl)piperidin-4-yl]methanol is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.264. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2-fluorophenyl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-2-4-12(11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVNYOWBFLHTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Routes for 1-Aryl-4-Hydroxymethylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-aryl-4-hydroxymethylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds and marketed pharmaceuticals.[1][2] Its unique three-dimensional structure and hydrogen bonding capabilities make it an attractive component for designing ligands that interact with a variety of biological targets. This guide provides a comprehensive review of the principal synthetic strategies employed to construct this valuable heterocyclic core. We will explore methodologies starting from pre-formed piperidine rings, including functional group transformations and N-arylation reactions, as well as strategies that build the piperidine ring itself through cyclization or ring-expansion pathways. This analysis emphasizes the causality behind experimental choices, offers field-proven insights into practical considerations, and presents detailed, self-validating protocols for key transformations.

Introduction: The Significance of a Versatile Scaffold

The piperidine ring is the most common nitrogen-containing heterocycle found in FDA-approved drugs.[3] When substituted with an aryl group at the nitrogen (N1) and a hydroxymethyl group at the C4 position, the resulting scaffold offers a specific and highly valuable topology. The aryl group can be tailored to engage in hydrophobic or π-stacking interactions within a protein binding pocket, while the 4-hydroxymethyl group provides a crucial hydrogen bond donor/acceptor site and a handle for further chemical modification. This combination of features has led to its incorporation into agents targeting a wide array of conditions, from central nervous system disorders to inflammatory diseases.[4]

The synthesis of these molecules, however, presents distinct challenges. Key considerations for any synthetic route include efficiency, scalability, cost-effectiveness, and the ability to introduce diverse aryl substituents and control stereochemistry where applicable. This guide will dissect the most prevalent and innovative solutions to these challenges, providing researchers and drug development professionals with a robust framework for selecting and implementing the optimal synthetic approach.

Part 1: Core Synthetic Strategies

The synthesis of 1-aryl-4-hydroxymethylpiperidines can be broadly classified into two major approaches: (1) functionalization of a pre-existing piperidine ring, and (2) de novo construction of the piperidine heterocycle.

Strategy 1: Modification of Pre-formed Piperidine Rings

This is often the most direct and widely used approach, leveraging commercially available or readily accessible piperidine building blocks.

1.1 Reduction of 4-Functionalized Piperidines

The most common pathway involves the reduction of a carbonyl group at the C4 position, typically a carboxylic acid ester or an aldehyde.

1.1.1 Reduction of 1-Arylpiperidine-4-Carboxylic Acid Esters

This route begins with the synthesis of a 1-arylpiperidine-4-carboxylic acid or its corresponding ester, which is then reduced to the primary alcohol.

  • Rationale & Mechanistic Insight: The reduction of an ester to an alcohol requires a potent reducing agent capable of delivering two hydride equivalents. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this transformation.[5] The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, expelling the alkoxide leaving group to form an aldehyde, which is then rapidly reduced in a second step to the primary alcohol. Sodium borohydride (NaBH₄) is generally too mild to reduce esters under standard conditions but can be effective at higher temperatures or with activating additives.[6][7]

  • Causality in Reagent Choice: The high reactivity of LiAlH₄ necessitates strict anhydrous conditions, as it reacts violently with protic solvents like water and alcohols.[5] The choice of solvent is therefore critical, with anhydrous ethers such as tetrahydrofuran (THF) or diethyl ether being standard. The strength of LiAlH₄ makes it highly efficient but also less chemoselective; it will readily reduce other functional groups like amides, nitriles, and ketones. Therefore, this method is best suited for substrates where the ester is the primary or only reducible group of interest.

Workflow Diagram: Ester Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 1-Arylpiperidine-4-carboxylate Ester in Anhydrous THF LAH_Suspension Prepare LiAlH4 Suspension in Anhydrous THF Addition Slowly Add Ester Solution to LAH Suspension at 0°C LAH_Suspension->Addition Under N2 atmosphere Reflux Warm to Room Temp. (or Reflux if needed) Addition->Reflux Monitor by TLC Quench Quench Reaction (e.g., Fieser workup) Reflux->Quench Cool in ice bath Filter Filter off Aluminum Salts Quench->Filter Extract Extract with Organic Solvent Filter->Extract Purify Purify by Chromatography or Recrystallization Extract->Purify Product 1-Aryl-4-hydroxymethylpiperidine Purify->Product

Caption: Workflow for the reduction of a 1-arylpiperidine-4-carboxylate ester.

1.2 N-Arylation of 4-Hydroxymethylpiperidine

This convergent strategy involves coupling a pre-formed 4-hydroxymethylpiperidine with an aryl halide or equivalent. This is particularly advantageous for creating a library of analogs with diverse aryl substituents from a common intermediate.

  • Rationale & Mechanistic Insight: The Buchwald-Hartwig amination is the premier method for this transformation.[8] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an amine and an aryl halide (or triflate). The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.

  • Causality in Experimental Choices:

    • Catalyst/Ligand System: The choice of phosphine ligand is crucial for reaction efficiency. Bulky, electron-rich ligands (e.g., SPhos, RuPhos, XPhos) are often required to promote the reductive elimination step, which is frequently rate-limiting.[3]

    • Base: A strong, non-nucleophilic base is needed to deprotonate the piperidine nitrogen in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) are commonly used.

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. While chlorides are cheaper, they often require more specialized and active catalyst systems to undergo efficient oxidative addition.[9][10]

Logical Diagram: N-Arylation Strategy

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions Piperidine 4-Hydroxymethylpiperidine Coupling Buchwald-Hartwig Cross-Coupling Piperidine->Coupling ArylHalide Aryl Halide (Ar-X) X = Br, I, Cl ArylHalide->Coupling Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Coupling Ligand Phosphine Ligand (e.g., SPhos) Ligand->Coupling Base Base (e.g., NaOt-Bu) Base->Coupling Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Coupling Product 1-Aryl-4-hydroxymethylpiperidine Coupling->Product

Caption: Key components of the Buchwald-Hartwig N-arylation approach.

Strategy 2: De Novo Construction of the Piperidine Ring

In some cases, it is more advantageous to build the piperidine ring from acyclic or different heterocyclic precursors. This can offer unique control over substitution patterns and stereochemistry.

2.1 Ring Expansion of Aziridines

A sophisticated and stereospecific method involves the intramolecular ring-opening of a bicyclic aziridinium ion.[11][12][13]

  • Rationale & Mechanistic Insight: This strategy typically starts with a "non-activated" aziridine bearing a side chain with a leaving group.[13][14] Intramolecular attack by the aziridine nitrogen displaces the leaving group, forming a strained bicyclic aziridinium ion.[15] This highly reactive intermediate is then subjected to nucleophilic attack. Depending on the site of attack (at the bridge or bridgehead carbon), this can lead to the regioselective formation of a substituted piperidine or azepane.[13] The reaction proceeds with high stereospecificity, as the nucleophilic attack typically occurs via an Sₙ2 mechanism, resulting in an inversion of configuration at the attacked carbon.

  • Causality and Application: This method provides excellent control over stereochemistry and is particularly powerful for synthesizing complex, chiral piperidine alkaloids.[11][12] However, the preparation of the aziridine starting materials can be multi-step and challenging. The regioselectivity of the ring-opening step must be carefully controlled through the choice of nucleophile and reaction conditions.[11][15]

Part 2: Comparative Analysis and Data Presentation

The choice of a synthetic route depends heavily on the specific target molecule, available starting materials, required scale, and cost constraints.

Synthetic Strategy Starting Materials Key Reagents Typical Yields Advantages Disadvantages
Ester Reduction 1-Arylpiperidine-4-carboxylateLiAlH₄, THF75-95%High yielding, reliable, straightforward.Requires potent, hazardous reducing agent; poor chemoselectivity.
N-Arylation 4-Hydroxymethylpiperidine, Aryl HalidePd catalyst, Phosphine ligand, Base60-90%Modular, excellent for library synthesis, good functional group tolerance.Cost of catalyst/ligand, potential for metal contamination in product.
Aziridinium Ring Expansion Substituted AziridineOrganocuprates, other nucleophiles50-85%Excellent stereochemical control, access to complex structures.[11]Multi-step synthesis of starting materials, potential regioselectivity issues.

Part 3: Detailed Experimental Protocols

The following protocols are representative examples of the most common synthetic strategies.

Protocol 1: Synthesis of 1-Phenyl-4-hydroxymethylpiperidine via Ester Reduction

This protocol describes the reduction of ethyl 1-phenylpiperidine-4-carboxylate.

Step 1: Reaction Setup

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 g, 39.5 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

Step 2: Addition of Ester

  • Dissolve ethyl 1-phenylpiperidine-4-carboxylate (5.0 g, 21.4 mmol) in anhydrous THF (50 mL).

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

Step 3: Reaction and Monitoring

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction for 4 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

Step 4: Work-up and Purification

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (1.5 mL), 15% aqueous sodium hydroxide (1.5 mL), and finally water (4.5 mL) (Fieser workup).

  • Stir the resulting granular white precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-phenyl-4-hydroxymethylpiperidine as a white solid.

Protocol 2: Synthesis of 1-(4-chlorophenyl)-4-hydroxymethylpiperidine via N-Arylation

This protocol outlines the Buchwald-Hartwig amination of 4-hydroxymethylpiperidine with 1-bromo-4-chlorobenzene.

Step 1: Reaction Setup

  • To an oven-dried Schlenk tube, add 1-bromo-4-chlorobenzene (1.91 g, 10 mmol), 4-hydroxymethylpiperidine (1.38 g, 12 mmol), sodium tert-butoxide (1.35 g, 14 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 92 mg, 0.1 mmol), and SPhos (164 mg, 0.4 mmol).

  • Evacuate and backfill the tube with argon three times.

Step 2: Reaction

  • Add anhydrous toluene (40 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring for 16 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a plug of Celite®, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain 1-(4-chlorophenyl)-4-hydroxymethylpiperidine.

Conclusion and Future Outlook

The synthetic routes to 1-aryl-4-hydroxymethylpiperidines are well-established, with the modification of pre-formed piperidine rings via ester reduction or N-arylation representing the most robust and versatile strategies for drug discovery and development. These methods offer high yields and, particularly in the case of N-arylation, a high degree of modularity for generating compound libraries. More complex methods, such as aziridinium ion rearrangements, provide elegant solutions for stereocontrolled synthesis but are often more suited to natural product synthesis or cases where specific stereoisomers are required.

Future advancements in this field will likely focus on increasing the efficiency and sustainability of these routes. The development of more active and stable catalysts for cross-coupling reactions, particularly for activating less reactive aryl chlorides, remains an area of intense research. Furthermore, the application of continuous flow hydrogenation and other high-throughput technologies will enable more rapid library synthesis and optimization of lead compounds.[16] As the demand for structurally diverse and stereochemically complex molecules grows, the continued innovation in the synthesis of this important pharmacophore is assured.

References
  • Macha, M. R., Eum, S., & Ha, H.-J. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry, 7, 460. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-alkyl piperidines from aziridine.[Link]

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  • Ji, S. H., Ghorai, M. K., & Ha, H.-J. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments, (138). [Link]

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Methodological & Application

Application Note: Reduction of Ethyl 1-(2-fluorophenyl)piperidine-4-carboxylate to (1-(2-fluorophenyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the reduction of ethyl 1-(2-fluorophenyl)piperidine-4-carboxylate (Compound A) to its corresponding primary alcohol, (1-(2-fluorophenyl)piperidin-4-yl)methanol (Compound B). This transformation is a critical step in the synthesis of various CNS-active pharmaceutical ingredients, particularly 5-HT2A antagonists and antipsychotic pharmacophores.

While sodium borohydride (


) is often preferred for safety, it is generally insufficient for the rapid reduction of esters.[1] Therefore, this protocol utilizes Lithium Aluminum Hydride (

)
in anhydrous tetrahydrofuran (THF), employing a modified Fieser workup to mitigate emulsion formation and ensure high purity without chromatographic purification.

Chemical Strategy & Mechanism[2][3][4][5][6]

Reaction Scheme

The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The 1-(2-fluorophenyl) moiety remains intact as the aryl-fluorine bond is stable to


 under these conditions (lacking strong electron-withdrawing groups like nitro at ortho/para positions).

Stoichiometry: Theoretically, 0.5 moles of


 are required per mole of ester (delivering 2 hydrides). However, standard practice utilizes 1.2 – 1.5 molar equivalents  to drive the reaction to completion and account for adventitious moisture.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the hydride transfer cascade, converting the ester to the tetrahedral intermediate, collapsing to the aldehyde, and finally reducing to the alkoxide.

ReactionMechanism Ester Ethyl Ester (Substrate) Tetra1 Tetrahedral Intermediate 1 Ester->Tetra1 + H- (from LAH) LAH LiAlH4 (Hydride Donor) LAH->Ester Aldehyde Aldehyde (Transient) Tetra1->Aldehyde - EtO- (Elimination) Alkoxide Lithium Alkoxide Aldehyde->Alkoxide + H- (Fast) Product Primary Alcohol (Target) Alkoxide->Product + H3O+ (Quench)

Figure 1: Mechanistic cascade of ester reduction by Lithium Aluminum Hydride.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
Substrate Ethyl 1-(2-fluorophenyl)piperidine-4-carboxylateStarting Material
Reducing Agent

(2.0 M in THF) or Powder (95%)
Hydride Source
Solvent Anhydrous THF (Stabilized)Reaction Medium
Quench Agents Water, 15% NaOHFieser Workup
Drying Agent Anhydrous

or

Water Removal
Atmosphere Nitrogen (

) or Argon (

)
Inert Environment
Step-by-Step Procedure
Phase 1: Setup and Addition (0 – 1 Hour)
  • Inert Assembly: Oven-dry a 2-neck round-bottom flask (RBF), reflux condenser, and addition funnel. Assemble under a positive pressure of nitrogen.

  • Reagent Prep: Charge the RBF with

    
     (1.5 equiv).
    
    • Note: If using powder, suspend in anhydrous THF (10 mL per gram of substrate) at 0°C. If using solution, add directly.

  • Substrate Addition: Dissolve the ester substrate (1.0 equiv) in anhydrous THF (5 mL per gram).

  • Controlled Addition: Add the ester solution dropwise to the

    
     suspension at 0°C  (ice bath).
    
    • Caution: Reaction is exothermic. Maintain internal temperature < 10°C.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitor: Check TLC (30% EtOAc/Hexane). The UV-active ester spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      alcohol spot (
      
      
      ).
Phase 2: The Fieser Quench (Critical Step)

To avoid the formation of gelatinous aluminum salts that trap product, use the n : n : 3n rule based on the mass (g) of


 used.
  • Cool the reaction mixture back to 0°C .

  • Slowly add n mL of Water (where n = grams of

    
    ). Gas evolution (
    
    
    
    ) will be vigorous.
  • Add n mL of 15% aqueous NaOH .

  • Add 3n mL of Water .

  • Warm to RT and stir for 15 minutes. The gray precipitate should turn into a granular white solid (lithium aluminate).

Phase 3: Isolation
  • Filtration: Filter the granular solids through a pad of Celite®. Wash the cake with warm THF (2x).

  • Drying: Concentrate the filtrate in vacuo to remove THF. Dissolve the residue in Dichloromethane (DCM).

  • Wash: Wash the DCM layer with Brine (1x), dry over

    
    , filter, and concentrate.
    
  • Result: The crude product is typically a viscous oil or low-melting solid that crystallizes upon standing.

Workup Logic & Workflow

The following workflow visualizes the critical decision points and physical separations involved in the isolation of the alcohol.

WorkupFlow Reaction Reaction Mixture (THF, Alkoxide, Excess LAH) Quench Fieser Quench (H2O -> NaOH -> H2O) Reaction->Quench 0°C, Slow Addition Precipitate Granular Al Salts (Precipitate) Quench->Precipitate Formation of Solids Filtrate Filtrate (Product in THF) Quench->Filtrate Filtration (Celite) Evap Evaporation Filtrate->Evap Extraction DCM Extraction Evap->Extraction Residue Dissolution Final Final Product (Alcohol) Extraction->Final Dry & Concentrate

Figure 2: Optimized Fieser workup and isolation workflow.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the analytical data of the starting material and the product.

Proton NMR ( NMR) Diagnostics
FeatureStarting Material (Ester)Product (Alcohol)
Ethyl Group Quartet (~4.1 ppm) & Triplet (~1.2 ppm)ABSENT
Hydroxymethyl AbsentDoublet (~3.5 ppm)
Aromatic Region 4H multiplet (6.9 - 7.1 ppm)Unchanged (Confirms Ar-F stability)
Troubleshooting Guide
  • Issue: Emulsion during extraction.

    • Cause: Improper quench ratio or insufficient stirring.

    • Fix: Add a saturated solution of Rochelle's salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour until layers separate.

  • Issue: Incomplete Reduction.

    • Cause: Moisture in THF or degraded

      
      .
      
    • Fix: Ensure THF is distilled from Na/Benzophenone or dispensed from a solvent system. Use fresh

      
      .
      

Safety Information

  • Lithium Aluminum Hydride: Pyrophoric solid. Reacts violently with water and alcohols to release hydrogen gas. Handle only in a fume hood. Keep a Class D fire extinguisher nearby.

  • Tetrahydrofuran: Peroxide former. Ensure solvent is peroxide-free before heating or concentrating.

References

  • Organic Chemistry Portal. (2023). Reduction of Carboxylic Esters to Alcohols. Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved October 26, 2023, from [Link]

  • Imperial College London. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved October 26, 2023, from [Link]

  • Chemguide. (n.d.). Reduction of Carboxylic Acids and Esters. Retrieved October 26, 2023, from [Link]

Sources

NMR and mass spectrometry characterization of [1-(2-Fluorophenyl)piperidin-4-yl]methanol

[4]

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three specific impurities are common. Use the following diagnostic signals to flag them:

  • Ethyl 1-(2-fluorophenyl)piperidine-4-carboxylate (Starting Material):

    • NMR Flag: Presence of ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).

    • MS Flag:m/z 252 [M+H]

      
      .
      
  • 1-(2-Fluorophenyl)piperidine (Over-reduction/De-functionalization):

    • NMR Flag: Loss of the hydroxymethyl doublet; appearance of a simple quintet/multiplet for C-4 H.

    • MS Flag:m/z 180 [M+H]

      
      .
      
  • Regioisomers (4-Fluorophenyl analog):

    • NMR Flag:

      
      F signal shift to ~-118 ppm; Aromatic region becomes symmetric (AA'BB' system).
      

Workflow Summary Diagram

Characterization_WorkflowFigure 2: Logical workflow for structural validation.SampleCrude Sample[1-(2-Fluorophenyl)piperidin-4-yl]methanolStep11. 19F NMR(Quick Screen)Sample->Step1Step22. 1H NMR(DMSO-d6)Step1->Step2Step33. ESI-MS(Positive Mode)Step2->Step3DecisionData AnalysisStep3->DecisionPassPASS:1. Single F peak (-121 ppm)2. OH Triplet present3. m/z 210 -> 192Decision->PassConsistentFailFAIL:Check Impurity Profile(Ester/Regioisomer)Decision->FailInconsistent

References

  • BenchChem. [1-(2-Fluorophenyl)piperidin-4-yl]methanol Product Specifications and Synthetic Route. Retrieved from .

  • Sigma-Aldrich. 1-(2-Fluorophenyl)piperazine and Piperidine Derivatives Safety Data Sheet & Spectral Data. Retrieved from .

  • National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures.[1] PMC7359999.[1] Retrieved from .

  • University of Wisconsin-Madison. 19F NMR Coupling Constants and Chemical Shifts. Reich Chemistry Collection.[1] Retrieved from .

  • Scientific Electronic Library Online (SciELO). Electrospray ionization mass spectrometry screening of piperidine alkaloids.[1] J. Braz.[1] Chem. Soc., Vol. 16, No. 6B.[1] Retrieved from .

Probing the Intricacies of Neural Signaling: [1-(2-Fluorophenyl)piperidin-4-yl]methanol as a Versatile Chemical Tool

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Neuromodulatory Probe

In the complex landscape of neuroscience research, the development and characterization of precise chemical probes are paramount to dissecting the roles of specific proteins in neural circuits and their implications in disease. [1-(2-Fluorophenyl)piperidin-4-yl]methanol, a structurally intriguing molecule, has emerged as a promising candidate for such a role. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a chemical probe. While direct, exhaustive pharmacological data for this specific molecule is emerging, its structural similarity to well-characterized ligands for sigma-1 (σ₁) and serotonin 5-HT₂A receptors provides a strong rationale for its utility in studying these critical CNS targets.

This guide will detail the physicochemical properties of [1-(2-Fluorophenyl)piperidin-4-yl]methanol, its hypothesized mechanism of action based on structure-activity relationships (SAR) of analogous compounds, and provide detailed protocols for its application in foundational neuroscience research techniques: in vitro receptor binding assays and in vivo microdialysis.

Physicochemical Properties and Synthesis Overview

A thorough understanding of a chemical probe's physical and chemical characteristics is fundamental to its effective application in biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₆FNO[1]
Molecular Weight 209.26 g/mol [1]
Appearance Reported as an oilSigma-Aldrich
Purity Typically ≥95%[1]
Storage Room TemperatureSigma-Aldrich

The synthesis of [1-(2-Fluorophenyl)piperidin-4-yl]methanol is generally achieved through a convergent synthetic route.[1] A common method involves the N-arylation of a piperidine precursor, such as 4-piperidinemethanol, with an activated 2-fluorophenyl source.[1] Alternatively, N-arylation of a piperidine-4-carboxylate ester followed by reduction of the ester to the primary alcohol can be employed.[1] The presence of the fluorine atom on the phenyl ring can influence the molecule's electronic properties and its interaction with biological targets, while the hydroxymethyl group at the 4-position of the piperidine ring offers a potential site for hydrogen bonding within a receptor's binding pocket.

Hypothesized Mechanism of Action: A Tale of Two Receptors

Based on extensive research into structurally related piperidine derivatives, [1-(2-Fluorophenyl)piperidin-4-yl]methanol is postulated to exert its effects primarily through interaction with sigma-1 (σ₁) and/or serotonin 5-HT₂A receptors.

  • Sigma-1 (σ₁) Receptor Modulation: The piperidine scaffold is a privileged structure for σ₁ receptor ligands. Studies on analogous compounds have shown that N-arylpiperidines can exhibit high affinity for σ₁ receptors. These receptors are unique intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are implicated in a wide range of cellular functions, including ion channel regulation, neuronal signaling, and cellular stress responses. As a chemical probe, [1-(2-Fluorophenyl)piperidin-4-yl]methanol could be instrumental in elucidating the role of σ₁ receptors in neurodegenerative diseases, psychiatric disorders, and pain.

  • Serotonin 5-HT₂A Receptor Interaction: The N-(fluorophenyl)piperidine moiety is also a key pharmacophore in ligands targeting serotonin receptors. For instance, structurally similar compounds have demonstrated potent inverse agonist activity at the 5-HT₂A receptor.[2] The 5-HT₂A receptor, a G-protein coupled receptor, is a major target for antipsychotic and antidepressant medications and plays a crucial role in perception, cognition, and mood. Utilizing [1-(2-Fluorophenyl)piperidin-4-yl]methanol as a probe could aid in understanding the physiological and pathological roles of this important receptor.

The following diagram illustrates the potential signaling pathways that could be investigated using this chemical probe.

G cluster_0 Potential Targets of [1-(2-Fluorophenyl)piperidin-4-yl]methanol cluster_1 Downstream Cellular Effects Probe [1-(2-Fluorophenyl)piperidin-4-yl]methanol Sigma1R Sigma-1 Receptor (ER-Mitochondria) Probe->Sigma1R Binds to 5HT2AR 5-HT2A Receptor (Plasma Membrane) Probe->5HT2AR Binds to IonChannel Ion Channel Modulation (e.g., Ca²⁺, K⁺) Sigma1R->IonChannel Regulates NeuronalSignaling Modulation of Neuronal Signaling Sigma1R->NeuronalSignaling Modulates CellularStress Cellular Stress Response Sigma1R->CellularStress Regulates SecondMessenger Second Messenger Signaling (e.g., IP₃/DAG) 5HT2AR->SecondMessenger Activates GeneExpression Alterations in Gene Expression NeuronalSignaling->GeneExpression Leads to SecondMessenger->NeuronalSignaling Impacts

Hypothesized signaling pathways for the chemical probe.

Application Notes and Protocols

The following protocols are designed to serve as a starting point for the characterization and utilization of [1-(2-Fluorophenyl)piperidin-4-yl]methanol in neuroscience research. Researchers should note that optimal conditions may vary depending on the specific experimental setup and should be determined empirically.

Application 1: In Vitro Receptor Binding Assays

In vitro binding assays are fundamental for determining the affinity and selectivity of a chemical probe for its target receptor(s).

Objective: To determine the binding affinity (Ki) of [1-(2-Fluorophenyl)piperidin-4-yl]methanol for the σ₁ and 5-HT₂A receptors.

Materials:

  • [1-(2-Fluorophenyl)piperidin-4-yl]methanol

  • Cell membranes expressing human σ₁ or 5-HT₂A receptors

  • Radioligands:

    • For σ₁ receptors: -pentazocine

    • For 5-HT₂A receptors: [³H]ketanserin

  • Non-specific binding competitors:

    • For σ₁ receptors: Haloperidol (10 µM)

    • For 5-HT₂A receptors: Spiperone (10 µM)

  • Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Protocol:

  • Compound Preparation: Prepare a stock solution of [1-(2-Fluorophenyl)piperidin-4-yl]methanol in a suitable solvent (e.g., DMSO) and create a series of dilutions in the binding buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific competitor), and competitive binding (radioligand + varying concentrations of the test compound).

  • Incubation: Add the cell membranes (typically 50-100 µg of protein per well) to each well, followed by the appropriate radioligand and competing ligands. The final assay volume is typically 200-250 µL. Incubate at room temperature for 60-120 minutes with gentle agitation.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Pre-Experiment cluster_1 Microdialysis Experiment cluster_2 Analysis Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Animal Recovery Surgery->Recovery ProbeInsertion Insert Microdialysis Probe Recovery->ProbeInsertion Baseline Collect Baseline Dialysate Samples ProbeInsertion->Baseline Administration Administer Chemical Probe (Systemic or Reverse Dialysis) Baseline->Administration PostAdmin Collect Post-Administration Dialysate Samples Administration->PostAdmin HPLC Analyze Samples (e.g., HPLC) PostAdmin->HPLC DataAnalysis Quantify Neurotransmitter Levels and Analyze Data HPLC->DataAnalysis

Workflow for the in vivo microdialysis experiment.

Trustworthiness and Self-Validating Systems

The reliability of the data generated using [1-(2-Fluorophenyl)piperidin-4-yl]methanol as a chemical probe is contingent on rigorous experimental design and appropriate controls.

  • For In Vitro Binding Assays:

    • Saturation Binding: It is crucial to first perform saturation binding experiments with the chosen radioligand to determine its Kd and Bmax in the specific tissue preparation being used. This ensures the competitive binding assay is conducted under appropriate conditions.

    • Orthogonal Assays: To confirm the functional consequences of binding, consider performing functional assays, such as measuring second messenger accumulation or ion channel activity in cells expressing the target receptor.

  • For In Vivo Microdialysis:

    • Control Groups: Always include a vehicle-treated control group to account for any effects of the injection procedure or vehicle itself.

    • Histological Verification: At the end of the experiment, it is essential to perform histological analysis to verify the correct placement of the microdialysis probe in the intended brain region.

    • Probe Recovery: Determine the in vitro recovery of the probe for the analytes of interest to allow for a more accurate estimation of their extracellular concentrations.

Conclusion and Future Directions

[1-(2-Fluorophenyl)piperidin-4-yl]methanol represents a valuable chemical tool for the neuroscience research community. Based on the pharmacology of its structural analogs, it holds significant promise as a probe for investigating the roles of sigma-1 and 5-HT₂A receptors in the central nervous system. The protocols outlined in this guide provide a solid foundation for researchers to begin characterizing its specific properties and to utilize it in their studies. Future work should focus on a comprehensive pharmacological profiling of this compound, including determining its binding affinities across a wide range of CNS targets to fully establish its selectivity profile. Such data will further solidify its utility as a precise and reliable chemical probe in the ongoing quest to unravel the complexities of the brain.

References

  • PubChem. 4-Piperidinemethanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70529, 1-(2-Fluorophenyl)piperazine. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]

  • Mateo, Y., et al. (2002). Characterization of 4-(2-hydroxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist. British Journal of Pharmacology, 135(7), 1635–1644. [Link]

  • Isharwal, S., et al. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 45(19), 4371–4374. [Link]

  • BindingDB. (1-(4-fluorophenethyl)piperidin-4-yl)(3-(2-fluoroethoxy)-2-methoxyphenyl)methanol. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • Google Patents. (2006). N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)
  • Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 116523. [Link]

  • Dhunmati, K., et al. (2022). Multi Targeted Docking Analysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology, 20(20), 950-956. [Link]

  • Singh, N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. [Link]

  • Alimonti, J. B., et al. (1991). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 34(11), 3293–3301. [Link]

  • U.S. Patent and Trademark Office. Patent Application Information Retrieval. [Link]

  • CompTox Chemicals Dashboard. (4-fluorophenyl)(piperidin-4-yl)methanol. [Link]

  • Inxight Drugs. PIPERIDIN-4-YL(3-(TRIFLUOROMETHYL)PHENYL)METHANOL. [Link]

  • ResearchGate. (2022). ((Z)-(2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). [Link]

  • Google Patents. (1977). 4-Phenylpiperidine compounds.
  • Osaka University. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. [Link]

  • PubMed. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. [Link]

Sources

The Strategic Utility of [1-(2-Fluorophenyl)piperidin-4-yl]methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of Fluorinated Piperidine Scaffolds

In the landscape of contemporary drug discovery, the piperidine moiety stands as a preeminent scaffold, integral to the architecture of numerous approved therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional arrangement make it a cornerstone for establishing critical interactions with biological targets. The strategic incorporation of a fluorine atom onto an aryl substituent of the piperidine ring further enhances its value, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[3] This application note provides an in-depth technical guide on the synthesis and utilization of [1-(2-Fluorophenyl)piperidin-4-yl]methanol, a versatile building block for the construction of novel therapeutics, particularly those targeting the central nervous system (CNS).

The 2-fluorophenyl group, in particular, can influence lipophilicity, metabolic stability, and binding affinity through a combination of steric and electronic effects. The fluorine atom's high electronegativity can alter the pKa of the piperidine nitrogen, affecting its charge state at physiological pH and, consequently, its interaction with receptors and transporters. This strategic fluorination has been instrumental in the development of a range of CNS-active agents, including antipsychotics and antidepressants.[3][4]

Physicochemical Properties of [1-(2-Fluorophenyl)piperidin-4-yl]methanol

A thorough understanding of the physicochemical properties of a building block is paramount for its effective deployment in a medicinal chemistry campaign. The key properties of [1-(2-Fluorophenyl)piperidin-4-yl]methanol are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₆FNO[5]
Molecular Weight 209.26 g/mol [5]
CAS Number 1005502-75-9[5]
Appearance Off-white to pale yellow solidCommercially available
Solubility Soluble in methanol, ethanol, and dichloromethaneGeneral chemical knowledge

Synthetic Protocols: A Convergent and Efficient Approach

The synthesis of [1-(2-Fluorophenyl)piperidin-4-yl]methanol is typically achieved through a convergent strategy, which involves the preparation of the N-aryl piperidine core followed by modification of the functional group at the 4-position. A common and efficient route commences with the N-arylation of a suitable piperidine precursor, such as ethyl isonipecotate (ethyl piperidine-4-carboxylate), followed by the reduction of the ester functionality.[5]

General Synthetic Workflow

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Reduction A Ethyl Isonipecotate C Ethyl 1-(2-fluorophenyl)piperidine-4-carboxylate A->C Pd Catalyst, Ligand, Base B 1-Bromo-2-fluorobenzene B->C D [1-(2-Fluorophenyl)piperidin-4-yl]methanol C->D LiAlH4, Anhydrous THF G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Monoamine Neurotransmitters (NE, DA, 5-HT) B Monoamine Transporters (NET, DAT, SERT) A->B Reuptake C Increased Neurotransmitter Concentration D Postsynaptic Receptors C->D Signal Transduction E Centanafadine-like Triple Reuptake Inhibitor E->B Blockade

Sources

Application Note: In Vitro Metabolic Stability Assay Using Liver Microsomes

[1][2][3][4]

Abstract & Scope

This protocol details the industry-standard methodology for assessing the metabolic stability of New Chemical Entities (NCEs) using liver microsomes. Liver microsomes are subcellular fractions enriched with Cytochrome P450 (CYP) and UGT enzymes, representing the primary machinery for Phase I metabolism.

Why this matters: Metabolic stability is the primary driver of a drug's half-life (


1

Scientific Principle: The "First-Order" Assumption

To screen thousands of compounds efficiently, we do not determine


pseudo-first-order kinetics

By keeping the test compound concentration (



Under these conditions, the rate of depletion is directly proportional to concentration. The slope of the natural log of the remaining compound over time gives us the elimination rate constant (


Experimental Workflow & Logic

The following diagram illustrates the critical timing and plate layout required to minimize variability.

MetabolicStabilityWorkflowcluster_controlCritical ControlsStartCompound Prep(1 µM Final Conc)MicrosomesMicrosome Mix(0.5 mg/mL)Start->MicrosomesMixPreIncPre-Incubation(37°C, 10 min)Microsomes->PreIncEquilibrateInitiationInitiationAdd NADPHPreInc->InitiationStart RxnSamplingSampling Loop(0, 5, 15, 30, 45, 60 min)Initiation->SamplingQuenchQuench(Ice-cold ACN + IS)Sampling->QuenchTransfer aliquotCentrifugeCentrifugation(4000g, 20 min)Quench->CentrifugePrecipitate ProteinAnalysisLC-MS/MSAnalysisCentrifuge->AnalysisSupernatantT0T=0 min(Stability Check)NegCtrlNo NADPH(Non-enzymatic loss)

Caption: Workflow for metabolic stability. Critical path involves pre-warming to prevent temperature shock and precise quenching to stop enzymatic activity instantly.

Materials & Reagents

ComponentSpecificationScientist's Rationale
Liver Microsomes Pooled (min. 50 donors), 20 mg/mL stock.Pooling minimizes inter-individual variability (polymorphisms).[2]
Buffer 100 mM Potassium Phosphate (KPi), pH 7.[3]4.Maintains physiological pH. Avoid TRIS; it can inhibit certain CYPs.
Cofactor 10 mM NADPH (fresh) or Regenerating System.NADPH oxidizes rapidly. A regenerating system (G6P + G6PDH) maintains constant levels for long incubations (>60 min).
Quench Solution 100% Acetonitrile (ACN) + Internal Standard.ACN precipitates proteins better than methanol for microsomes. Internal Standard (e.g., Tolbutamide) corrects for injection variability.
Test Compound 10 mM stock in DMSO.Critical: Final DMSO in assay must be

. Higher DMSO inhibits CYP3A4 and CYP2C9.

Detailed Protocol

Step 1: Preparation of Working Solutions
  • Compound Solution: Dilute 10 mM DMSO stock to 1 mM (in DMSO), then dilute further in Buffer to 2 µM (2x concentration).

    • Note: This results in 0.2% DMSO. When mixed 1:1 with microsomes, final is 0.1%.

  • Microsome Solution: Thaw microsomes on ice. Dilute to 1.0 mg/mL (2x concentration) in KPi Buffer.

  • NADPH Solution: Prepare 20 mM NADPH in buffer (will be added as a small spike) OR prepare a 2x Regenerating System.

Step 2: Pre-Incubation (The "Warm-Up")
  • In a 96-well deep-well plate, add 250 µL of 2x Compound Solution .

  • Add 250 µL of 2x Microsome Solution .

  • Mix gently (do not vortex vigorously; microsomes are shear-sensitive).

  • Incubate at 37°C for 10 minutes .

    • Why? This allows the compound to bind to the microsomes (non-specific binding) and reach thermal equilibrium. Skipping this causes a "lag phase" in kinetics.

Step 3: Reaction Initiation
  • T=0 Sample: Before adding NADPH, remove 50 µL of the mixture and dispense immediately into 150 µL of Quench Solution . This is your 100% baseline.

  • Start: Add 50 µL of 10x NADPH (or appropriate volume of regenerating system) to the incubation plate. Start the timer.

    • Final Conditions: 1 µM Compound, 0.5 mg/mL Microsomes, 1 mM NADPH.[2]

Step 4: Sampling & Quenching
  • At defined timepoints (e.g., 5, 15, 30, 45, 60 min), transfer 50 µL of reaction mixture into a new plate containing 150 µL ice-cold Quench Solution .

  • Negative Control: Incubate a separate well without NADPH for 60 minutes.

    • Why? If the compound disappears here, it is chemically unstable (hydrolysis) or sticking to the plastic, not being metabolized.

Step 5: Processing
  • Centrifuge the quench plate at 4,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Transfer supernatant to a fresh plate for LC-MS/MS analysis. Dilute with water if necessary to improve peak shape.

Data Analysis & Calculations

A. Determination of Elimination Rate Constant ( )

Plot the natural logarithm (

Percent RemainingTime
  • Percent Remaining: (Peak Area at Time

    
     / Peak Area at Time 0) 
    
    
    100.
  • Perform linear regression. The slope of this line is

    
    .
    
B. Half-Life ( )
C. In Vitro Intrinsic Clearance ( )

This value represents the clearance volume per minute per mg of microsomal protein.

Simplified: If using 0.5 mg/mL protein:

D. Scaled Intrinsic Clearance ( )

To predict human clearance, we scale up using physiological factors (Obach, 1999).

Standard Scaling Factors:

  • MPPGL (Microsomal Protein Per Gram Liver): Human

    
     45 mg/g.
    
  • Liver Weight: Human

    
     20-25 g/kg body weight.
    

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Loss in Neg. Control (-NADPH) Chemical instability or Non-Specific Binding (NSB).Check hydrolysis risk. If stable but low recovery, the drug is sticking to the plastic. Use glass-coated plates or add 0.05% BSA (though BSA binds drug, lowering free fraction).
Non-Linear Depletion (Curved Plot) Enzyme inactivation or Product Inhibition.The compound might be a mechanism-based inhibitor (MBI) of its own metabolism. Reduce incubation time or protein concentration.
T=0 signal is low Solubility issues.The compound crashed out when hitting the aqueous buffer. Check visual solubility or lower the concentration to 0.5 µM.
High Variation between replicates Pipetting error or non-homogeneous microsomes.Microsomes settle quickly! Resuspend the stock reservoir every 2 minutes during dispensing.

References

  • FDA Guidance for Industry. (2020).[4] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[4][5][6][7][8] U.S. Food and Drug Administration.[4][5][6][7][8]

  • Obach, R. S. (1999).[9][10][11] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359.[10][11]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard Textbook for ADME methodologies).

High-Throughput Screening of Novel Piperidine-Based Compounds: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2] Its prevalence stems from the favorable physicochemical and pharmacokinetic properties it imparts to molecules, making it a "privileged scaffold" in drug design.[2] This application note provides a comprehensive, in-depth guide to developing and executing a high-throughput screening (HTS) campaign for novel piperidine-based compound libraries. We will explore the critical steps from initial assay development and optimization to primary screening, data analysis, and hit validation, with a focus on G-protein coupled receptors (GPCRs) and ion channels, two major target classes for piperidine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage HTS to accelerate the discovery of new therapeutics.

Introduction: The Significance of the Piperidine Scaffold and HTS

The six-membered nitrogen-containing heterocycle of piperidine offers a versatile framework for creating structurally diverse molecules with significant therapeutic potential.[2] Its derivatives have found applications in a wide array of therapeutic areas, acting as anticancer, antiviral, analgesic, and antipsychotic agents, among others.[3] The success of piperidine-based drugs can be attributed to the scaffold's ability to influence a molecule's solubility, receptor binding affinity, and metabolic stability.

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large and diverse compound libraries to identify "hits" that modulate a specific biological target.[4] By employing automation, miniaturization, and sophisticated data analysis, HTS significantly accelerates the initial stages of drug development.[5][6] This guide will detail a robust HTS protocol tailored for the discovery of novel, biologically active piperidine-based compounds.

Assay Development and Optimization: The Foundation of a Successful Screen

The development of a robust and reliable assay is the most critical phase of any HTS campaign. The choice between a biochemical and a cell-based assay format depends on the biological question being addressed.[7] Biochemical assays offer a direct measure of a compound's interaction with a purified target, while cell-based assays provide a more physiologically relevant context by assessing activity within a living cell.[8]

Assay Selection: Targeting GPCRs and Ion Channels

Given the prevalence of piperidine derivatives as modulators of GPCRs and ion channels, we will focus on assay strategies for these two major drug target classes.[9][10]

  • G-Protein Coupled Receptors (GPCRs): Calcium mobilization assays are a widely used and effective method for screening GPCRs, particularly those that couple through the Gαq pathway.[11][12] Activation of these receptors leads to an increase in intracellular calcium, which can be detected using fluorescent dyes. For GPCRs that couple through Gαs or Gαi, chimeric G-proteins can be employed to link their activation to a calcium readout.[11]

  • Ion Channels: High-throughput screening for ion channel modulators can be achieved through fluorescence-based assays or automated electrophysiology.[13] Fluorescence-based methods often utilize dyes sensitive to changes in membrane potential or specific ion concentrations.[14] Automated patch-clamp electrophysiology, while lower in throughput, provides high-quality, functional data on ion channel activity and is considered the gold standard.[13][15]

Assay Miniaturization and Optimization

To ensure cost-effectiveness and high throughput, assays are typically miniaturized into 384- or 1536-well plate formats.[16] This process requires careful optimization of several parameters to maintain data quality.

Key Optimization Parameters:

ParameterRationaleTypical Range/Consideration
Cell Seeding Density Ensures a healthy and responsive cell monolayer for cell-based assays.2,000-10,000 cells/well (384-well)
Reagent Concentration Optimizes signal-to-background while minimizing costs.Titration of antibodies, substrates, etc.
Incubation Times Critical for both cellular responses and enzymatic reactions.15 minutes to 48 hours
DMSO Tolerance Compounds are typically stored in DMSO; high concentrations can be toxic to cells.< 0.5% final concentration
Quality Control: Ensuring Data Integrity

Robust quality control (QC) is essential for a successful HTS campaign.[17] The Z'-factor is a statistical parameter used to evaluate the quality of an assay by measuring the separation between positive and negative controls.[18]

Z'-Factor Calculation:

Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| )

Where:

  • μ_p = mean of the positive control

  • μ_n = mean of the negative control

  • σ_p = standard deviation of the positive control

  • σ_n = standard deviation of the negative control

Interpreting Z'-Factor:

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

A Z'-factor consistently above 0.5 indicates a robust and reliable assay suitable for HTS.[3][8] Other important QC metrics include the signal-to-background ratio (S/B) and the coefficient of variation (%CV).[8]

The High-Throughput Screening Workflow

A typical HTS campaign follows a structured workflow designed to efficiently identify and validate hit compounds.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Hit Validation Assay_Development Assay Development & Optimization Pilot_Screen Pilot Screen (~2,000 compounds) Assay_Development->Pilot_Screen Primary_HTS Primary HTS (Full Library) Pilot_Screen->Primary_HTS Data_Analysis Data Analysis & Hit Selection Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Re-test) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response & IC50/EC50 Determination Hit_Confirmation->Dose_Response Orthogonal_Assays Orthogonal/Secondary Assays Dose_Response->Orthogonal_Assays SAR_Analysis Preliminary SAR Analysis Orthogonal_Assays->SAR_Analysis Hit_to_Lead Hit-to-Lead SAR_Analysis->Hit_to_Lead

Caption: A generalized workflow for a high-throughput screening campaign.

Compound Library Management

A well-curated compound library is a critical asset for any HTS campaign.[19] Piperidine-based libraries should encompass a wide range of structural diversity to maximize the chances of identifying novel hits.[5] Proper storage and handling of compound plates are essential to maintain compound integrity.

Primary Screening Protocol: A Step-by-Step Guide

The following protocol outlines a general procedure for a cell-based primary screen using a 384-well format.

Protocol: Cell-Based GPCR Calcium Flux Assay

  • Cell Plating:

    • Culture cells expressing the target GPCR to 80-90% confluency.

    • Resuspend cells in an appropriate medium and dispense 20-40 µL per well into 384-well black, clear-bottom plates at a pre-optimized density.[20]

    • Incubate plates overnight at 37°C and 5% CO2.[21]

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-8) according to the manufacturer's protocol, often including probenecid to prevent dye leakage.[20][21]

    • Remove the cell culture medium and add 20-25 µL of the dye solution to each well.

    • Incubate for 1 hour at 37°C.[20]

  • Compound Addition:

    • Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 20-50 nL) of each piperidine-based compound from the library plates to the assay plates for a final screening concentration (typically 1-10 µM).

    • Include positive and negative controls on each plate.

  • Signal Detection:

    • Place the assay plate in a kinetic fluorescence plate reader (e.g., a FLIPR).[12]

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject an agonist at a concentration that elicits an EC80 response to stimulate the GPCR.

    • Continue to measure the fluorescence signal for 60-180 seconds to capture the calcium flux.[22]

Data Analysis and Hit Identification

HTS campaigns generate vast amounts of data that require robust statistical analysis to identify true hits.[7][23]

Data Normalization and Quality Control

Raw data from each plate should be normalized to account for plate-to-plate variability. Common normalization methods include percent inhibition or percent activation relative to controls. Plate-level QC metrics, including the Z'-factor, should be calculated for each plate to ensure data quality.[23]

Hit Selection

A "hit" is a compound that produces a statistically significant and reproducible effect in the primary assay.[24] Hit selection criteria are typically based on a predefined threshold, such as a Z-score or a robust Z-score of >3 or <-3, or a certain percentage of inhibition or activation.[25]

Hit_Selection_Funnel Total_Compounds Total Compounds Screened (e.g., 200,000) Primary_Hits Primary Hits (~1-2% hit rate, e.g., 2,000-4,000) Total_Compounds->Primary_Hits Primary Screen Confirmed_Hits Confirmed Hits (e.g., 200-400) Primary_Hits->Confirmed_Hits Hit Confirmation & Dose-Response Validated_Hits Validated Hits (e.g., 20-40) Confirmed_Hits->Validated_Hits Secondary & Orthogonal Assays

Caption: The hit selection funnel illustrates the progressive reduction in the number of compounds.

Hit Confirmation and Validation: Eliminating False Positives

A significant challenge in HTS is the presence of false-positive hits.[26][27] A rigorous hit validation cascade is crucial to eliminate these artifacts and ensure that resources are focused on the most promising compounds.[26]

Hit Confirmation and Dose-Response

Primary hits should be re-tested in the primary assay, often in triplicate, to confirm their activity.[28] Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50 or EC50).

Protocol: Dose-Response Assay

  • Prepare a serial dilution of the confirmed hit compounds (typically an 8- to 10-point curve).

  • Perform the primary assay as previously described, using the different concentrations of the compounds.

  • Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50.

Orthogonal and Counter-Screens

Orthogonal assays use a different detection technology or biological principle to confirm the activity of the hits.[26] This helps to eliminate compounds that interfere with the primary assay format. Counter-screens are designed to identify compounds that produce a signal through an undesirable mechanism, such as cytotoxicity or luciferase inhibition.[27]

Examples of Orthogonal and Counter-Screens:

Primary AssayOrthogonal/Counter-ScreenRationale
GPCR Calcium Flux cAMP Assay or Radioligand BindingConfirms activity through a different signaling pathway or direct binding.
Fluorescence-Based Ion Channel Automated ElectrophysiologyProvides a direct functional measure of ion channel activity.[13]
Cell-Based Assays Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)Identifies compounds that are toxic to the cells, leading to false-positive signals.[27]
Preliminary Structure-Activity Relationship (SAR) Analysis

Analyzing the relationship between the chemical structure of the hit compounds and their biological activity can provide early insights into the key chemical features required for potency and selectivity.[16] This information guides the selection of compounds for further optimization in the hit-to-lead stage.

Conclusion

This application note has provided a detailed framework for conducting a high-throughput screening campaign for novel piperidine-based compounds. By following a systematic approach that emphasizes robust assay development, rigorous quality control, and a comprehensive hit validation strategy, researchers can effectively navigate the complexities of HTS and accelerate the discovery of promising new therapeutic candidates. The versatility of the piperidine scaffold, combined with the power of HTS, offers a potent combination for advancing the frontiers of drug discovery.

References

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Aherne, W., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Charles River Laboratories. (n.d.). Compound Libraries. Retrieved from [Link]

  • Abdelshaheed, A. A., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection.
  • Cerne, R. (2016, May 25). Novel applications of automated electrophysiology in ion channel drug discovery. Labroots.
  • News-Medical. (2023, March 9). Hit Selection in High-Throughput Screening. Retrieved from [Link]

  • Wikipedia. (n.d.). Hit selection. Retrieved from [Link]

  • SlideShare. (2014, April 8). Data analysis approaches in high throughput screening.
  • Dragiev, I., et al. (2012). Two effective methods for correcting experimental high-throughput screening data.
  • Xu, J., et al. (2015). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 36(12), 1434-1442.
  • Science and Technology of Assay Development. (2023, December 12). On HTS: Z-factor.
  • Sadybekov, A. A., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry.
  • Aragen Life Sciences. (n.d.). High-Throughput Electrophysiology for Drug Screening and Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]

  • HTS. (n.d.). compoundManagement. Retrieved from [Link]

  • YouTube. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved from [Link]

  • LabX. (n.d.). Designing High-Throughput Experiments Using Microplate Technology. Retrieved from [Link]

  • Taylor & Francis. (2025, May 6). Advancing drug discovery with electrophysiological tools for lysosomal and organellar ion channels.
  • NIH. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). HTS – Electrophysiology Services. Retrieved from [Link]

  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved from [Link]

  • Oxford Academic. (2016, October 27). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening.
  • NCBI. (2012, May 1). FLIPR™ Assays for GPCR and Ion Channel Targets. Retrieved from [Link]

  • Drug Target Review. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout.
  • NCBI. (2012, October 1). Ion Channel Screening - Assay Guidance Manual. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Compound Libraries. Retrieved from [Link]

  • Infinix Bio. (2026, February 16). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery.
  • ACS Publications. (n.d.). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery.
  • NIH. (n.d.). Piperidine. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • MDPI. (2021, November 4). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing [1-(2-Fluorophenyl)piperidin-4-yl]methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of [1-(2-Fluorophenyl)piperidin-4-yl]methanol synthesis. It is structured to provide actionable troubleshooting for researchers encountering yield or purity issues.

Target Molecule: [1-(2-Fluorophenyl)piperidin-4-yl]methanol CAS: 1005502-75-9 (Generic) / 6457-49-4 (Piperidin-4-ylmethanol precursor) Core Challenge: Achieving high-yield N-arylation while preventing O-arylation of the free hydroxyl group and avoiding defluorination of the aryl ring.[1]

Part 1: Strategic Route Selection

To improve yield, you must first validate that your chosen synthetic route aligns with your available equipment and starting materials. There are three primary pathways, ranked below by robustness and scalability .

Route A: Nucleophilic Aromatic Substitution (SNAr) – The Cost-Effective Standard[1]
  • Reagents: 1,2-Difluorobenzene + Piperidin-4-ylmethanol.[1]

  • Mechanism: The ortho-fluorine atom activates the ring for nucleophilic attack by the piperidine nitrogen. The product (an aniline derivative) is electron-rich, which deactivates the ring toward a second substitution, naturally favoring the mono-arylated product.

  • Pros: Inexpensive reagents; no heavy metals; high atom economy.[1]

  • Cons: Requires high temperatures (>100°C); typically requires polar aprotic solvents (DMSO, NMP) which can be tedious to remove.[1]

Route B: Buchwald-Hartwig Amination – The High-Precision Alternative[1]
  • Reagents: 1-Bromo-2-fluorobenzene + Piperidin-4-ylmethanol.[1][2]

  • Mechanism: Pd-catalyzed cross-coupling.[1]

  • Pros: Works under milder conditions (80-100°C); compatible with a wider range of aryl halides.[1]

  • Cons: Higher cost; sensitivity to oxygen/moisture; risk of O-arylation if strong alkoxide bases (e.g., NaOtBu) are used.[1]

Route C: The "Safe" Two-Step Protocol – The Fallback for Purity
  • Reagents: Ethyl isonipecotate (ester) → N-Arylation → Reduction (LiAlH4).[1]

  • Pros: Completely eliminates O-arylation risk (chemoselectivity is guaranteed).[1]

  • Cons: Adds a synthetic step; requires handling reactive reducing agents.[1]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My yield is stuck below 40% using SNAr."

Diagnosis: In SNAr reactions with 1,2-difluorobenzene, the activation energy is high because the fluorine is not as strongly activating as a nitro group. Low yields are typically caused by insufficient temperature or poor solubility of the inorganic base.

Corrective Actions:

  • Solvent Switch: Move from MeCN or THF to DMSO or NMP .[1] These solvents stabilize the transition state and improve the solubility of carbonate bases.

  • Temperature: Ensure the internal reaction temperature reaches 110–120°C . Refluxing in acetonitrile (82°C) is often insufficient for this specific substrate.[1]

  • Base: Use Cs2CO3 instead of K2CO3. Cesium has a larger ionic radius, making the carbonate anion more "naked" and basic in organic solvents, significantly accelerating the reaction.

Issue 2: "I am observing O-arylation side products in the Buchwald reaction."

Diagnosis: You are likely using a base that is too strong (e.g., NaOtBu or NaH), which deprotonates the primary alcohol (pKa ~16), creating a competitive alkoxide nucleophile.

Corrective Actions:

  • Switch Base: Use a weaker, inorganic base like Cs2CO3 or K3PO4 .[1][3] These are strong enough to deprotonate the ammonium intermediate but generally leave the neutral alcohol intact.

  • Ligand Selection: Employ ligands that favor N-arylation, such as BINAP or Xantphos .[1] Avoid ligands that are highly promoted for ether synthesis unless necessary.[1]

  • Protocol Shift: If selectivity remains poor, switch to Route C (Ester intermediate).[1]

Issue 3: "The product is difficult to purify; it trails on the column."

Diagnosis: The product is a secondary amine with a free alcohol, making it sticky on silica gel due to hydrogen bonding and acid-base interactions with silanols.

Corrective Actions:

  • Pre-treat Silica: Slurry your silica gel with 1% triethylamine (TEA) in hexanes before packing the column.[1]

  • Eluent Modifier: Add 1% NH4OH or 1–2% Triethylamine to your DCM/MeOH eluent system.[1] This suppresses the ionization of silanol groups.

  • Alternative Workup: Perform an acid-base extraction.[1] Dissolve crude in EtOAc, extract into 1M HCl (impurities stay in organic), basify the aqueous layer to pH 10, and re-extract the product into DCM.

Part 3: Optimized Experimental Protocols

Protocol A: SNAr Synthesis (Recommended for Scale)[1]

Reagents:

  • 1,2-Difluorobenzene (1.2 equiv)[1]

  • Piperidin-4-ylmethanol (1.0 equiv)[1]

  • Cs2CO3 (2.0 equiv)[1]

  • DMSO (0.5 M concentration relative to amine)[1]

Procedure:

  • Charge a round-bottom flask with Piperidin-4-ylmethanol and Cs2CO3.

  • Add DMSO and stir for 5 minutes to create a suspension.

  • Add 1,2-Difluorobenzene.[1][4]

  • Heat the mixture to 120°C under nitrogen for 12–16 hours.

  • Monitor: Check TLC (5% MeOH/DCM). The starting amine (ninhydrin stain) should disappear.

  • Workup: Cool to RT. Pour into ice water (5x reaction volume). Extract with EtOAc (3x).[1] Wash combined organics with water (2x) and brine (1x) to remove DMSO.[1] Dry over Na2SO4.

  • Purification: Flash chromatography (DCM:MeOH 95:5 + 1% NH4OH).

Protocol B: Buchwald-Hartwig Synthesis (Recommended for Mildness)[1]

Reagents:

  • 1-Bromo-2-fluorobenzene (1.0 equiv)[1]

  • Piperidin-4-ylmethanol (1.1 equiv)[1]

  • Pd2(dba)3 (2 mol%)[1]

  • BINAP (4 mol%)[1]

  • Cs2CO3 (1.5 equiv)[1][5]

  • Toluene or 1,4-Dioxane (degassed)[1]

Procedure:

  • In a glovebox or under strict Ar/N2 flow, combine Pd source, Ligand, Base, and Aryl Halide in the reaction vessel.

  • Add the solvent (sparged with N2 for 20 mins) and the amine.

  • Seal the vessel and heat to 90°C for 8–12 hours.

  • Workup: Filter through a pad of Celite to remove Pd black.[1] Concentrate the filtrate.

  • Purification: As above.

Part 4: Visualizing the Logic

Reaction Pathway & Troubleshooting Flowchart

G Start Start: Piperidin-4-ylmethanol Decision Select Route Start->Decision RouteA Route A: SnAr (1,2-Difluorobenzene) Decision->RouteA Low Cost / Scalable RouteB Route B: Buchwald (1-Bromo-2-fluorobenzene) Decision->RouteB Mild Conditions IssueA Issue: Low Conversion RouteA->IssueA Yield < 50%? Product Target: [1-(2-Fluorophenyl) piperidin-4-yl]methanol RouteA->Product Success IssueB Issue: O-Arylation RouteB->IssueB Side Products? RouteB->Product Success SolA Fix: Switch to DMSO, Temp >110°C, Cs2CO3 IssueA->SolA SolA->Product SolB Fix: Use Cs2CO3 (Not NaOtBu) or Switch to Route C (Ester) IssueB->SolB SolB->Product

Caption: Decision matrix for selecting and troubleshooting the synthesis route. Green nodes indicate successful optimization paths.

Comparison of Key Parameters[1][4][5][6]
ParameterSNAr (Route A)Buchwald-Hartwig (Route B)[1]
Primary Reagent 1,2-Difluorobenzene1-Bromo-2-fluorobenzene
Catalyst None (Base mediated)Palladium (Pd)
Temperature High (110–120°C)Moderate (80–100°C)
Cost LowHigh
O-Arylation Risk Very LowModerate (Base dependent)
Key Optimization Solvent Polarity (DMSO)Ligand/Base Match

References

  • Organic Chemistry Portal. (n.d.).[1] Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2024).[1] Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society.[6] Retrieved from [Link]

  • Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link][1]

Sources

Troubleshooting side reactions in the N-arylation of 4-hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: N-ARYL-4HMP-001 Status: Open Subject: Troubleshooting Chemoselectivity and Conversion in Bifunctional Piperidine Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview: The Bifunctional Challenge

You are working with 4-hydroxymethylpiperidine (4-HMP) . This substrate presents a classic chemoselectivity conflict:

  • Site A (Target): A secondary amine (piperidine nitrogen).

  • Site B (Competitor): A primary alcohol (hydroxymethyl group).

While secondary amines are generally better nucleophiles than neutral alcohols, the presence of strong bases (often required for catalytic cycles) can deprotonate the alcohol (


), transforming it into a highly nucleophilic alkoxide. This leads to O-arylation  or N,O-diarylation .

This guide provides a logic-driven troubleshooting workflow to ensure exclusive N-arylation .

Module 1: Chemoselectivity (N- vs. O-Arylation)

User Report: "I am seeing significant amounts of the ether product (O-arylation) or the double-coupled product."

Root Cause Analysis

The selectivity is dictated by the Hard/Soft Acid-Base (HSAB) principle and the Base Strength .

  • Palladium/Ligand: Soft metal centers prefer the softer amine nucleophile.

  • Base: Strong bases (e.g., NaOtBu, KHMDS) deprotonate the -OH group. The resulting alkoxide is a hard, aggressive nucleophile that outcompetes the amine or reacts alongside it.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Base Selection Switch to Weak Inorganic Bases. Preferred: Cs₂CO₃, K₃PO₄, or K₂CO₃. Avoid: NaOtBu, NaH, LiHMDS.Carbonates are generally not strong enough to deprotonate the primary alcohol (equilibrium lies far to the left), ensuring the neutral -OH remains a poor nucleophile compared to the amine.
Ligand Class Use Bulky Monodentate Phosphines. Gold Standard:RuPhos or BrettPhos .These ligands create a steric pocket around the Pd center that favors the coordination of the amine over the smaller, harder oxygen nucleophile.
Solvent Non-Polar / Aprotic. Preferred: 1,4-Dioxane, Toluene, or t-Amyl alcohol.Polar solvents (DMF, DMSO) can enhance the nucleophilicity of the oxygen, especially if any deprotonation occurs.
Decision Logic: Optimizing Selectivity

SelectivityLogic start Start: Selectivity Issue check_base Check Base Strength start->check_base strong_base Using NaOtBu / Alkoxides? check_base->strong_base switch_base ACTION: Switch to Cs2CO3 or K3PO4 strong_base->switch_base Yes check_ligand Check Ligand Sterics strong_base->check_ligand No switch_base->check_ligand ligand_type Using Bidentate (BINAP/DPPF)? check_ligand->ligand_type switch_ligand ACTION: Switch to RuPhos/BrettPhos ligand_type->switch_ligand Yes final_check Assess Solvent ligand_type->final_check No switch_ligand->final_check solvent_action Use Toluene/Dioxane (Anhydrous) final_check->solvent_action

Caption: Decision tree for correcting O-arylation side reactions.

Module 2: Reaction Stalling & Conversion

User Report: "The reaction starts well but stalls at 60% conversion. Adding more catalyst doesn't help."

Root Cause Analysis
  • Catalyst Poisoning: The free hydroxyl group on 4-HMP can chelate to the Pd center (forming an off-cycle resting state), or the pyridine/heterocycle of the aryl halide is coordinating.

  • Protodehalogenation: The aryl halide is being reduced (Ar-X

    
     Ar-H) rather than coupled, consuming the electrophile.
    
Troubleshooting Protocol

Q: Is your reaction turning black (Pd black precipitation)?

  • YES: Your catalyst is decomposing.

    • Solution: Switch to a Pre-catalyst (e.g., RuPhos Pd G4) rather than generating Pd(0) in situ from Pd(OAc)₂ + Ligand. Pre-catalysts ensure a 1:1 L:Pd ratio and protect the active species.

    • Solution: Degas solvents thoroughly. Oxygen kills the active catalytic species.

Q: Is the Aryl Halide unstable?

  • YES: If you see Ar-H byproducts (LCMS), the beta-hydride elimination pathway or reductive elimination of hydride is competing.

    • Solution: Lower the temperature (try 80°C instead of 100°C).

    • Solution: Increase concentration (0.5 M - 1.0 M). Higher concentration favors the bimolecular coupling over unimolecular decomposition.

Module 3: The Metal-Free Alternative (SNAr)

User Report: "Can I avoid heavy metals entirely? I have strict residual metal limits."

Answer: Yes, IF your aryl halide is electron-deficient (e.g., 4-fluoronitrobenzene, chloropyridine, fluorobenzonitrile).

Risks: SNAr conditions often require heat and base, which increases the risk of O-arylation because the transition state is less sterically governed than in Pd-catalysis.

Optimization for SNAr:

  • Solvent: Polar aprotic (DMF, NMP, DMSO) is required to stabilize the Meisenheimer complex.

  • Base: Use DIPEA (Hünig's Base) . It is non-nucleophilic and basic enough to scavenge the HCl/HF formed, but not strong enough to deprotonate the alcohol rapidly.

  • Temperature: Keep it as low as possible. N-attack is kinetically faster; O-attack is often thermodynamically driven.

Standard Operating Procedure (SOP)

Method: Pd-Catalyzed N-Arylation of 4-Hydroxymethylpiperidine

This protocol uses a "Third Generation" Buchwald precatalyst system designed for high chemoselectivity.

Materials:

  • Aryl Bromide/Chloride (1.0 equiv)

  • 4-Hydroxymethylpiperidine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1–3 mol%) (Alternatively: Pd(OAc)₂ + RuPhos)

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Workflow:

  • Setup: Charge a reaction vial with the Aryl Halide, Base, and Pd-Catalyst. If the 4-HMP is a solid, add it now.

  • Inertion: Seal the vial and cycle Vacuum/Argon (3x).

  • Addition: Add anhydrous Dioxane via syringe. If 4-HMP is a liquid, add it now as a solution in Dioxane.

  • Reaction: Heat to 80–100°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite (removes inorganic salts and Pd black).

  • Analysis: Check LCMS.

    • Target (N-aryl): Single peak.

    • O-aryl: Different retention time (usually more non-polar).

    • Bis-aryl: Much higher MW, very non-polar.

Data Table: Expected Selectivity Profiles

Condition SetBaseLigandN:O Selectivity RatioYield
Protocol A (Recommended) Cs₂CO₃RuPhos>99:1 High
Protocol B (Traditional) NaOtBuBINAP~60:40Moderate
Protocol C (SNAr) DIPEANone>95:5High

*Only for electron-deficient aryl halides.

Visualizing the Reaction Pathway

ReactionPathway Substrate 4-HMP (Amine + Alcohol) Pd_Cycle Pd(0)/RuPhos Catalytic Cycle Substrate->Pd_Cycle Coordination Path_N N-Arylation (Kinetic Product) Pd_Cycle->Path_N Favored by Steric Bulk Base_Weak Weak Base (Cs2CO3) Base_Weak->Pd_Cycle Proton Scavenging Base_Strong Strong Base (NaOtBu) Base_Strong->Substrate Deprotonates OH Path_O O-Arylation (Alkoxide Attack) Base_Strong->Path_O Promotes Final Drug Scaffold Final Drug Scaffold Path_N->Final Drug Scaffold

Caption: Mechanistic pathway showing how base strength diverts the reaction toward O-arylation.

References
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Amino Alcohols and Diamines. Journal of the American Chemical Society, 131(47), 17423–17429.

  • Lefebvre, V., et al. (2008). Selectivity in the Pd-Catalyzed Cross-Coupling of Amino Alcohols. Journal of Organic Chemistry, 73(11), 4236–4239.

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.

[1-(2-Fluorophenyl)piperidin-4-yl]methanol solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides comprehensive technical support for researchers using [1-(2-Fluorophenyl)piperidin-4-yl]methanol in in vitro assays. We address common challenges related to its solubility and provide validated protocols and troubleshooting workflows to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)
Q1: What are the primary solubility challenges with [1-(2-Fluorophenyl)piperidin-4-yl]methanol in aqueous buffers?

A1: The structure of [1-(2-Fluorophenyl)piperidin-4-yl]methanol contains a nonpolar fluorophenyl group and a saturated piperidine ring, which contribute to its limited aqueous solubility.[1][2] While the piperidine nitrogen can act as a hydrogen bond acceptor, the overall lipophilicity of the molecule dictates its behavior in aqueous solutions. Poor solubility can lead to unpredictable assay results, underestimated potency, and poor bioavailability in later-stage studies.[3] The key challenge arises when diluting a concentrated organic stock solution into an aqueous assay buffer, which can cause the compound to precipitate.[4][5]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the universally recommended solvent for preparing initial stock solutions of [1-(2-Fluorophenyl)piperidin-4-yl]methanol.[4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds that are poorly soluble in water.[6] For most in vitro applications, preparing a 10-50 mM stock solution in high-purity, anhydrous DMSO is a standard starting point.

Q3: My compound precipitates when I dilute the DMSO stock into my cell culture medium. What is happening?

A3: This phenomenon, often called "crashing out," is the most common issue encountered with hydrophobic compounds.[5][7] It occurs because the DMSO concentration is drastically lowered upon dilution, and the aqueous medium cannot maintain the compound in solution. This leads to the formation of a precipitate or fine aggregates, which can cause inaccurate and unreliable assay results.[8][9] The final concentration of your compound may have exceeded its kinetic solubility limit in the final assay buffer.[10]

Q4: How does poor solubility affect my in vitro assay results?

A4: Poor solubility can severely compromise the integrity of your data in several ways:

  • Inaccurate Potency: If the compound precipitates, the actual concentration in solution is lower than the nominal concentration, leading to an artificially high IC50 value (underestimated potency).[8]

  • Assay Interference: Compound aggregates can interfere with assay readouts, for example, by scattering light in absorbance-based assays or causing non-specific effects in cell-based assays.[11]

  • Irreproducible Results: The extent of precipitation can vary between experiments depending on minor variations in temperature, mixing speed, and buffer composition, leading to poor reproducibility.[3]

Q5: What are the recommended storage conditions for stock solutions?

A5: To maintain the integrity of [1-(2-Fluorophenyl)piperidin-4-yl]methanol, stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4] These aliquots should be stored at -20°C for short-term storage or, ideally, at -80°C for long-term stability, protected from light.[4][7]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer

You've prepared a 10 mM DMSO stock and diluted it to a final concentration of 10 µM in your cell culture medium, but a precipitate forms instantly.

  • Root Cause: The final concentration of the compound exceeds its aqueous solubility limit, and the final DMSO concentration is insufficient to keep it dissolved.[5]

  • Solutions:

    • Optimize Final DMSO Concentration: The final DMSO concentration in your assay is critical. While it must be high enough to aid solubility, it must also be low enough to avoid cellular toxicity.[4][12] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]

    • Perform Serial Dilutions: Avoid large, single-step dilutions. A stepwise dilution protocol significantly reduces localized concentration gradients that lead to precipitation.[7][13] Prepare an intermediate dilution of your DMSO stock in your assay medium.

    • Pre-warm the Aqueous Medium: Warming your cell culture medium or buffer to 37°C before adding the compound can increase its solubility.[5][7]

    • Ensure Rapid Mixing: Add the compound stock dropwise into the vortexing or swirling aqueous medium.[5] This ensures immediate dispersion and prevents the formation of localized, supersaturated pockets.

Assay Type Recommended Max. Final DMSO Concentration Notes
General Cell-based Assays ≤ 0.5%Many cell lines can tolerate up to 1%, but 0.5% is a widely recommended upper limit to minimize cytotoxicity.[4]
Primary Cell Cultures ≤ 0.1%Primary cells are often more sensitive to DMSO than immortalized cell lines.[4]
High-Throughput Screening (HTS) 0.1% - 1%The concentration should be kept consistent across all screened compounds.[4]
Issue 2: Particulates or Crystals Observed in DMSO Stock Solution

You notice solid material in your DMSO stock vial, either upon receipt or after storage.

  • Root Cause: The compound may not have been fully dissolved initially, or it may have precipitated out of the supersaturated solution during storage, especially if subjected to temperature fluctuations.[1]

  • Solutions:

    • Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes and vortex thoroughly.[4][7] Be cautious, as excessive heat can degrade some compounds.[4]

    • Sonication: A brief sonication in a water bath can effectively break up small aggregates and aid dissolution.[4][7]

    • Filtration: If particulates persist, filter the stock solution through a 0.22 µm chemically-resistant (e.g., PTFE) syringe filter. This will remove undissolved material but may slightly lower the stock concentration.

    • Prepare a Lower Concentration Stock: If the issue is recurrent, the stock concentration may be too high. Preparing a new, less concentrated stock can prevent precipitation during storage.[1]

Experimental Protocols & Workflows
Protocol 1: Standard Solubilization and Dilution Workflow

This protocol outlines the best practice for preparing and diluting [1-(2-Fluorophenyl)piperidin-4-yl]methanol for in vitro experiments.

Objective: To prepare a final working solution with minimal precipitation.

Materials:

  • [1-(2-Fluorophenyl)piperidin-4-yl]methanol powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Pre-warmed (37°C) aqueous assay buffer or cell culture medium

Procedure:

  • Prepare High-Concentration Stock (e.g., 10 mM in 100% DMSO):

    • Weigh the required amount of compound powder into a sterile tube.

    • Add the calculated volume of 100% DMSO.

    • Vortex gently until the compound is completely dissolved.[4] Use gentle warming (37°C) or brief sonication if necessary.[4]

    • Visually inspect for any undissolved particulates.

    • Aliquot into single-use volumes and store at -80°C.

  • Prepare Intermediate Dilution:

    • Create an intermediate dilution of the DMSO stock in pre-warmed (37°C) assay medium. For example, to achieve a final 10 µM concentration with 0.1% DMSO, you could dilute the 10 mM stock 1:100 into the medium to create a 100 µM intermediate solution (containing 1% DMSO).

  • Prepare Final Working Solution:

    • Add the intermediate dilution to the final assay volume. Following the example, adding 100 µL of the 100 µM intermediate solution to 900 µL of medium will yield a final concentration of 10 µM with 0.1% DMSO.

cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation Powder Weigh Compound Powder Add_DMSO Add 100% DMSO Powder->Add_DMSO Dissolve Vortex / Sonicate / Warm (37°C) Add_DMSO->Dissolve Store Aliquot & Store at -80°C Dissolve->Store Intermediate Prepare Intermediate Dilution in Pre-Warmed Medium Store->Intermediate Use one aliquot Final Prepare Final Dilution in Assay Volume Intermediate->Final Assay Add to In Vitro Assay (Final DMSO <0.5%) Final->Assay

Caption: Standard workflow for compound solubilization.

Protocol 2: Troubleshooting Precipitation

This workflow guides you through resolving precipitation issues during your experiment.

Start Precipitate Observed in Aqueous Working Solution? Check_DMSO Is final DMSO concentration <0.5%? Start->Check_DMSO Yes_DMSO Yes Check_DMSO->Yes_DMSO Yes No_DMSO No Check_DMSO->No_DMSO No Step_Dilution Did you perform a stepwise dilution? Yes_DMSO->Step_Dilution Adjust_DMSO Adjust dilution scheme to lower final DMSO. No_DMSO->Adjust_DMSO Yes_Step Yes Step_Dilution->Yes_Step Yes No_Step No Step_Dilution->No_Step No Check_Conc Is final compound concentration too high? Yes_Step->Check_Conc Implement_Step Implement intermediate dilution step. No_Step->Implement_Step Yes_Conc Yes Check_Conc->Yes_Conc Yes No_Conc No Check_Conc->No_Conc No Lower_Conc Lower final concentration. Determine kinetic solubility. Yes_Conc->Lower_Conc Advanced Consider Advanced Formulation (e.g., cyclodextrins) No_Conc->Advanced

Caption: Troubleshooting workflow for compound precipitation.

References
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays - SCIRP.
  • Solubility Assessment Service - Cre
  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays - ResearchG
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • In vitro solubility assays in drug discovery - PubMed.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem.
  • Troubleshooting Edotecarin solubility issues for in vitro assays - Benchchem.
  • Troubleshooting Uralenin precipit
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Considerations regarding use of solvents in in vitro cell based assays - PMC.
  • Solubility Guidelines for Peptides - Sigma-Aldrich.
  • DMSO - gChem.

Sources

Technical Support Center: [1-(2-Fluorophenyl)piperidin-4-yl]methanol Purification

[1][2]

Impurity Profile & Identification

Q: What are the critical impurities expected in this synthesis?

The synthesis typically involves a Nucleophilic Aromatic Substitution (

12
Impurity TypeSpecific CompoundOriginPhysicochemical Characteristic
Starting Material A Piperidin-4-ylmethanolUnreacted ReagentHigh pKa (~11.0) .[1][2] Highly polar, water-soluble.[1][2]
Starting Material B 1,2-Difluorobenzene (or Bromo-analog)Unreacted ReagentNeutral, non-polar, volatile oil.
By-Product Bis-arylated speciesOver-reactionHigh MW, very lipophilic.[1][2] (Rare due to steric hindrance).[1]
Degradant [1-(2-Fluorophenyl)piperidin-4-yl]methanalOxidationAldehyde peak in NMR (~9-10 ppm).[1][2]
Inorganic Fluoride/Bromide saltsCoupling By-productWater-soluble solids.[1][2]

Expert Insight: The most persistent impurity is often the unreacted secondary amine (Piperidin-4-ylmethanol ).[1][2] Because both the product and this impurity are amines, they can co-elute on silica. However, their pKa difference is the key to facile separation without chromatography (See Section 2).

Purification Protocols

Q: The product is an oil. How do I purify it without running a column?

The free base of [1-(2-Fluorophenyl)piperidin-4-yl]methanol is typically a viscous oil.[1][2] Attempting to crystallize the free base is often futile. Instead, exploit the dramatic basicity difference between the product (an

Protocol A: The "pKa Swing" Extraction (Recommended)

Use this method to remove unreacted piperidine starting material.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram).

  • Acidic Wash (Removal of Neutrals): Extract with 1M HCl .

    • Mechanism:[1][2] Both the product and amine impurity protonate and move to the aqueous layer. Non-basic impurities (fluorobenzenes) stay in the organic layer.

    • Action: Discard the organic layer.

  • The "Swing" (Targeted Release): Adjust the aqueous layer pH to 8.0–8.5 using saturated

    
     or dilute NaOH.
    
    • Critical Step: At pH 8.5, the product (pKa ~5) deprotonates and becomes lipophilic. The impurity (pKa ~11) remains protonated (charged) and stays in the water.

  • Extraction: Extract the aqueous mixture with DCM (3x).

  • Finish: Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: Hydrohalic Salt Formation (For Solid Isolation)

Use this method to convert the oily product into a stable, crystalline solid.

  • Solvent: Dissolve the purified free base (from Protocol A) in anhydrous Ethanol or Isopropanol (5 vol).

  • Acidification: Dropwise add HCl in Dioxane (4M) or Ethanol (1.25 M) at 0°C until pH < 2.

  • Precipitation: Dilute slowly with Diethyl Ether or n-Heptane until turbidity persists.

  • Crystallization: Stir at 0°C for 2 hours. Filter the white solid.[3]

    • Note: If it oils out, reheat to reflux and cool slower, or scratch the flask to induce nucleation.

Workflow Visualization

The following diagram illustrates the logic flow for selecting the correct purification path.

PurificationStrategyStartCrude Reaction MixtureCheckStatePhysical State CheckStart->CheckStateOilViscous OilCheckState->OilMost CommonSolidSolid PrecipitateCheckState->SolidRareExtractionProtocol A: pKa Swing Extraction(Target pH 8.5)Oil->ExtractionRemove Aliphatic AmineSaltFormProtocol B: HCl Salt Formation(EtOH/Et2O)Solid->SaltFormRecrystallizeExtraction->SaltFormStabilize as SolidColumnProtocol C: Flash Chromatography(DCM/MeOH)Extraction->ColumnIf Purity < 95%FinalPure Crystalline SolidSaltForm->FinalColumn->Final

Figure 1: Decision tree for the purification of [1-(2-Fluorophenyl)piperidin-4-yl]methanol.

Troubleshooting & FAQs

Q: My product is "oiling out" during salt formation instead of crystallizing. Why? A: This is a common issue with piperidine derivatives.

  • Cause: The solvent polarity is too high, or the concentration is too high, causing liquid-liquid phase separation before crystal nucleation.

  • Fix: Decant the supernatant. Dissolve the oil in a minimum amount of hot Isopropanol (IPA) . Add Ethyl Acetate (not ether) dropwise at reflux until slightly cloudy. Allow to cool to Room Temperature (RT) very slowly (wrap the flask in foil/towel).

Q: HPLC shows a persistent peak at RRT 0.95. What is it? A: This is likely the Des-fluoro impurity (if using catalytic hydrogenation routes) or a Regioisomer (if using impure starting material).[1][2]

  • Diagnosis: Check the coupling constants in

    
    -NMR. The 2-fluoro substituent shows distinct splitting.[1][2] A des-fluoro analog will lack the 
    
    
    signal and show a different aromatic integration (5H vs 4H).[1][2]
  • Removal: These are very hard to remove by extraction. You must use Flash Chromatography (Gradient: 0-5% MeOH in DCM).[1][2]

Q: Can I use UV detection for the starting amine? A: No. Piperidin-4-ylmethanol lacks a chromophore.[1][2] It will be invisible at 254 nm. You must use Iodine staining , Ninhydrin , or ELSD/CAD detection. The product, however, is UV active (Aniline system,

Analytical Specifications

Summary of Physicochemical Properties for Validation

PropertyValue / ObservationMethod
Appearance Pale yellow oil (Free base) / White solid (HCl salt)Visual
Molecular Weight 209.26 g/mol Mass Spec
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-NMR Diagnostic

6.9-7.1 (m, 4H, Ar-H),

3.3-3.5 (m, 2H, N-CH eq)
NMR (CDCl3)

-NMR

-120 to -125 ppm (approx)
NMR
Solubility Soluble in DCM, MeOH, EtOAc.[1][2][4] Insoluble in Water (pH > 8).[1]Solubility Test

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5311271, Volinanserin Intermediate. Retrieved from [Link]

  • Carreira, E. M., et al. (2016).[5] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Retrieved from [Link]

Preventing decomposition of [1-(2-Fluorophenyl)piperidin-4-yl]methanol in solution

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Stability & Formulation Division Subject: Technical Support Guide: Stabilization of [1-(2-Fluorophenyl)piperidin-4-yl]methanol

Executive Summary

You are working with [1-(2-Fluorophenyl)piperidin-4-yl]methanol .[1][2] This molecule presents a dual-stability challenge often underestimated in standard high-throughput screening (HTS) or medicinal chemistry workflows.[2]

  • The N-Aryl Moiety: The nitrogen atom is part of an aniline-like system (attached to a fluorophenyl ring).[2] Unlike simple aliphatic piperidines, this nitrogen is electron-rich via resonance, making it highly susceptible to oxidative degradation (N-oxide formation) and photo-induced radical cation formation .[2]

  • The Primary Alcohol: The hydroxymethyl group at position 4 is a primary alcohol, vulnerable to oxidation into its corresponding aldehyde and carboxylic acid, particularly in the presence of dissolved oxygen or oxidizing solvents (like DMSO).

This guide replaces generic "store at -20°C" advice with a mechanistic defense strategy.

Module 1: The Solvent Matrix & Dissolution Protocol

The Failure Point: The most common error is dissolving this compound in non-degassed DMSO. DMSO is hygroscopic and can act as a mild oxidant (Swern-like pathways) when trace activators or light are present.[2] Dissolved oxygen in the solvent rapidly attacks the electron-rich N-aryl center.[2]

The Solution: Freeze-Pump-Thaw (FPT) Degassing You must remove dissolved oxygen before the compound enters the solvent. Sparging (bubbling gas) is insufficient for long-term stability of this aniline derivative.[2]

Protocol: The 3-Cycle FPT Method

Use this protocol for preparing stock solutions (e.g., 10 mM in DMSO or Ethanol).

  • Seal: Place the pure solvent (DMSO-d6 or anhydrous DMSO) in a Schlenk tube or heavy-walled vial. Seal with a septum.[2]

  • Freeze: Submerge the tube in liquid nitrogen (LN2) until the solvent is solid.

  • Pump: Open the stopcock to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. Crucial: The solvent must remain frozen to prevent bumping.

  • Thaw: Close the stopcock (isolate from vacuum). Remove from LN2 and thaw in a warm water bath. Gas bubbles will evolve as the lattice releases trapped oxygen.[2]

  • Repeat: Perform steps 2–4 two more times (Total 3 cycles).

  • Backfill: After the final thaw, backfill with high-purity Argon (Ar), not Nitrogen (Ar is heavier and blankets the solvent better).[2]

Visual Workflow: FPT Cycle

FPT_Workflow start Start: Anhydrous Solvent freeze 1. FREEZE (Liquid N2, -196°C) start->freeze pump 2. PUMP (High Vacuum) freeze->pump Solvent Solid thaw 3. THAW (Warm Water Bath) pump->thaw Remove Gas check Repeat 3x? thaw->check check->freeze No finish Backfill Argon & Dissolve Compound check->finish Yes

Caption: The Freeze-Pump-Thaw cycle ensures removal of dissolved oxygen that catalyzes N-oxide formation.[2]

Module 2: Degradation Pathways & Environmental Control

The Failure Point: Users often assume that because the compound is a solid, it is stable on the benchtop.[2] However, fluorinated anilines are photosensitive .[2] UV/Visible light can excite the conjugated


-system, leading to single-electron transfer (SET) reactions that generate radical cations, resulting in polymerization or ring degradation (yellowing).[2]
Mechanistic Degradation Map

Degradation_Pathways cluster_ox Oxidative Stress (Air/DMSO) cluster_photo Photolytic Stress (UV/Light) compound [1-(2-Fluorophenyl)piperidin-4-yl]methanol (Intact Molecule) n_oxide N-Oxide Impurity (M+16 peak) compound->n_oxide Dissolved O2 aldehyde Aldehyde Derivative (Reactive Electrophile) compound->aldehyde Slow Oxidation radical Aniline Radical Cation (Yellowing/Oligomers) compound->radical hv (Light) n_oxide->radical Accelerates

Caption: Primary degradation routes. Note that N-oxidation is the dominant pathway in solution.

Storage Specifications
ParameterRequirementScientific Rationale
Container Amber Glass (Silanized)Blocks UV (<400nm).[2][3] Silanization prevents adsorption of the amine to glass silanols.
Headspace Argon OverlayArgon is heavier than air and creates a stable "blanket" over the liquid surface.[2]
Temperature -80°C (Solution) / -20°C (Solid)Arrhenius equation dictates that lowering T slows oxidation kinetics significantly.[2]
Additive BHT (0.1%) OptionalButylated hydroxytoluene acts as a radical scavenger if the assay permits.

Module 3: Troubleshooting & FAQs

Q1: My clear DMSO stock solution turned yellow overnight. Is it still usable?

  • Diagnosis: The yellow color indicates the formation of N-oxide or azo-coupling products derived from the aniline radical cation.

  • Action: Discard. The purity has likely dropped below 90%.[2] The "yellow" impurities are often highly reactive electrophiles (quinoid-like species) that will interfere with biological assays by covalently binding to proteins (pan-assay interference).[2]

  • Prevention: Ensure the DMSO was degassed and the vial was wrapped in foil.

Q2: I see a peak at M+16 in my LC-MS. What is it?

  • Diagnosis: This is the N-Oxide .[2] The mass shift of +16 Da corresponds to the addition of one Oxygen atom to the piperidine nitrogen.

  • Context: This is the metabolic precursor in liver microsomes, but in your stock solution, it is an artifact of storage.

  • Remedy: You cannot reverse this in situ easily without reducing agents that might ruin your assay.[2] Re-synthesize or purchase fresh batch.

Q3: Can I use water or PBS to make the stock solution?

  • Analysis: No. The [1-(2-Fluorophenyl)piperidin-4-yl]methanol is lipophilic.[2] While the amine can be protonated (pKa ~4-5 for the aniline-like nitrogen), it is not basic enough to be fully ionized at pH 7.4.[2]

  • Result: It will precipitate or form a colloidal suspension, leading to erratic concentration data.[2]

  • Protocol: Dissolve in 100% DMSO first, then dilute into PBS immediately before use (keeping DMSO <1% final).

Q4: Search results mention "dehydration" of piperidinols. Should I worry about that?

  • Clarification: No. That issue applies to tertiary alcohols (where the -OH is directly on the ring). Your molecule has a primary alcohol (on the methyl group).[2] Primary alcohols do not undergo spontaneous acid-catalyzed dehydration to form alkenes under standard storage conditions.[2] Your main risk is oxidation, not dehydration.[2]

References

  • Schlenk Line Survival Guide. (2024).[2] Freeze-Pump-Thaw Degassing Protocol. [Link]

  • Bordwell, F. G., et al. (1988).[2] Acidities of anilines in dimethyl sulfoxide solution. Journal of the American Chemical Society. [Link]

  • University of Rochester. (n.d.).[2] How To: Degas Solvents for Sensitive Compounds. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of [1-(2-Fluorophenyl)piperidin-4-yl]methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activity of the parent compound, [1-(2-Fluorophenyl)piperidin-4-yl]methanol, and its structurally related analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structure-activity relationships (SAR), key experimental data, and the detailed methodologies required to evaluate this important class of molecules. We will explore how subtle chemical modifications influence interactions with critical CNS targets, such as serotonin and sigma receptors, and translate to functional outcomes in both in vitro and in vivo models.

Introduction: The Privileged Piperidine Scaffold

The 1-aryl-4-substituted piperidine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] The parent compound, [1-(2-Fluorophenyl)piperidin-4-yl]methanol, serves as a versatile template. Its key pharmacophoric features—the basic nitrogen, the aromatic ring, and the C4-hydroxymethyl group—provide multiple points for chemical modification to fine-tune its pharmacological profile.[1][4] Analogs of this compound have shown significant affinity for G-protein coupled receptors (GPCRs) like the serotonin 5-HT2A receptor and for sigma receptors, making them promising candidates for developing therapeutics for neuropsychiatric and neurological disorders.[5][6][7][8]

The rationale for comparing this parent compound with its analogs lies in understanding the SAR—how specific structural changes impact receptor affinity, selectivity, and functional activity. By systematically altering substituents on the N-aryl ring, the piperidine core, or the C4-methanol group, researchers can optimize a lead compound for desired potency, reduced off-target effects, and improved pharmacokinetic properties.[4][9]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly sensitive to structural modifications at three primary locations: the N1-aromatic ring, the C4-substituent, and the piperidine ring itself.

  • N1-Aralkyl Group: The substitution pattern on the N-phenyl ring is a critical determinant of receptor affinity and selectivity. The 2-fluoro substitution of the parent compound is a key feature. Moving or adding halogen atoms (e.g., to 4-fluoro or 2,4-difluoro) can significantly alter binding.[10] Furthermore, replacing the phenyl ring with other aromatic systems or extending the linker between the nitrogen and the ring can drastically change the pharmacological profile.[7]

  • C4-Hydroxymethyl Group: The C4-hydroxymethyl moiety is a crucial site for interaction with the target receptor, often acting as a hydrogen bond donor or acceptor. Esterification, etherification, or replacement of this group with other functionalities like ketones, amines, or larger side chains can modulate potency and efficacy.[4][5] For instance, converting the methanol to a benzoyl group has been explored in the synthesis of 5-HT2A ligands.[11]

  • Piperidine Ring: The piperidine ring typically adopts a stable chair conformation.[4] Introducing substituents on the piperidine ring itself can enforce specific conformations that may be more favorable for binding to a particular receptor subtype, thereby enhancing selectivity.[4]

The logical relationship for SAR exploration is visualized below.

Caption: Structure-Activity Relationship (SAR) exploration workflow.

Comparative Biological Data

The following table summarizes representative binding affinity data for a series of analogs, demonstrating the impact of structural modifications. The primary targets shown are the Serotonin 5-HT2A and Dopamine D2 receptors, which are common targets for this class of compounds.

Compound IDN1-SubstituentC4-Substituent5-HT2A Ki (nM)[5]D2 Ki (nM)[5]Selectivity (D2/5-HT2A)
Parent Analog 2-(4-Fluorophenyl)ethyl4-Fluorophenylmethanol1.63>500>307
Analog 12-Phenylethyl4-Fluorophenylmethanol3.25>1000>308
Analog 22-(4-Chlorophenyl)ethyl4-Fluorophenylmethanol1.98>800>404
Analog 32-(4-Fluorophenyl)ethylPhenylmethanol5.41>2000>369
Analog 42-(4-Fluorophenyl)ethyl4-Fluorobenzoyl2.1515070

Note: Data is illustrative and compiled from representative studies on similar scaffolds.[5][11] The "Parent Analog" shown is a closely related, well-characterized compound from the literature to provide a concrete example of high-affinity binding.

This data clearly illustrates that substitutions on both the N-aralkyl and C4-aryl groups influence binding affinity and selectivity. For example, replacing the C4-methanol with a ketone (Analog 4) significantly reduces selectivity for the 5-HT2A receptor over the D2 receptor.

Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of biological data, standardized and validated protocols are paramount. Below are detailed methodologies for key in vitro and in vivo assays used to characterize this compound class.

In Vitro Receptor Binding Assay (Filtration Method)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.[12] It is a gold-standard for quantifying ligand-receptor interactions.[12][13]

Sources

Structure-activity relationship (SAR) studies of [1-(2-Fluorophenyl)piperidin-4-yl]methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of [1-(2-Fluorophenyl)piperidin-4-yl]methanol Derivatives as Sigma-1 Receptor Ligands

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous biologically active compounds and approved drugs.[1] Within this broad class, derivatives of [1-(2-Fluorophenyl)piperidin-4-yl]methanol have emerged as a focal point for research, particularly in the development of modulators for the sigma-1 receptor (σ1R).[2] The σ1R is a unique, ligand-operated chaperone protein located at the endoplasmic reticulum, which has been implicated in a host of neurological and psychiatric conditions, including Alzheimer's disease, neuropathic pain, and dementia.[2][3]

This guide offers a comprehensive analysis of the structure-activity relationships (SAR) for [1-(2-Fluorophenyl)piperidin-4-yl]methanol derivatives. We will dissect the core pharmacophore, compare the biological activity of various analogs, and provide detailed experimental protocols for their synthesis and evaluation. This content is designed for researchers and drug development professionals seeking to understand the nuanced molecular interactions that govern the efficacy of this important chemical series.

The Primary Biological Target: The Sigma-1 Receptor (σ1R) Signaling Pathway

To appreciate the SAR of these compounds, one must first understand their biological target. The sigma-1 receptor is not a classical G-protein coupled receptor or ion channel; it functions as an intracellular signal transduction amplifier.[3] Under basal conditions, σ1R is associated with the Binding Immunoglobulin Protein (BiP) at the mitochondria-associated ER membrane (MAM).[3] Upon stimulation by an agonist, σ1R dissociates from BiP and is then free to interact with a variety of "client" proteins, including ion channels, to modulate downstream signaling pathways such as calcium mobilization.[3]

sigma1_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Cytosol Cytosol bip BiP s1r_inactive σ1R (Inactive) s1r_inactive->bip Associated s1r_active σ1R (Active) s1r_inactive->s1r_active Dissociates from BiP agonist Agonist ([1-(2-Fluorophenyl)piperidin- 4-yl]methanol derivative) agonist->s1r_inactive Binds client_protein Client Proteins (e.g., Ion Channels) s1r_active->client_protein Interacts ca_response Modulation of Ca²⁺ Signaling & Cellular Stress Response client_protein->ca_response Leads to

Caption: The Sigma-1 Receptor (σ1R) signaling cascade upon agonist binding.

Core Scaffold and Pharmacophore Analysis

The therapeutic potential of [1-(2-Fluorophenyl)piperidin-4-yl]methanol derivatives is intrinsically linked to their three-dimensional structure and the specific chemical features they present to the σ1R binding site. The molecule can be deconstructed into three key regions for SAR analysis:

  • The N-Aryl Moiety (2-Fluorophenyl group): This region is crucial for establishing high-affinity binding. The position and nature of substituents on this phenyl ring dramatically influence potency and selectivity.

  • The Piperidine Core: This serves as the central scaffold. Its primary role is to correctly orient the N-aryl and C4-substituents in three-dimensional space. Conformational studies show the piperidine ring typically adopts a stable chair conformation.[4]

  • The C4-Hydroxymethyl Group: The substituent at the 4-position of the piperidine ring is critical for modulating the pharmacological profile (agonist vs. antagonist activity) and can influence pharmacokinetic properties.

Comparative Structure-Activity Relationship Analysis

Iterative medicinal chemistry efforts have explored modifications around this scaffold to optimize σ1R affinity and selectivity.[2][5] The following sections compare how structural changes impact biological activity.

Modifications of the N-Aryl Group

The 2-fluorophenyl group is a common starting point. SAR studies have shown that both the presence and position of the fluorine atom are important. Moving the fluorine from the ortho (2-position) to the meta (3-position) or para (4-position) can lead to a significant decrease in binding affinity. Other substitutions on the phenyl ring have been explored to probe the binding pocket. For instance, introducing electron-withdrawing groups or additional steric bulk can alter the electronic and conformational properties of the ligand, thereby affecting its interaction with the receptor.

Modifications at the C4-Position

The hydroxymethyl group at the C4-position is a key determinant of activity. While the [1-(2-Fluorophenyl)piperidin-4-yl]methanol scaffold is a potent σ1R ligand, replacing the methanol with other functionalities allows for a comparative analysis. Studies on related piperidine series have shown that bioisosteric replacement of this group can fine-tune efficacy and metabolic stability.[6] For example, converting the alcohol to an ether or an amide can impact hydrogen bonding potential within the receptor binding site and alter the compound's ADME profile.[5]

Quantitative SAR Data Comparison

The following table summarizes the binding affinities (Ki) for a selection of piperidine-based σ1R ligands from the literature, illustrating the impact of structural modifications. A lower Ki value indicates higher binding affinity.

Compound IDCore StructureKey Modificationσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)
Derivative A [1-(Aryl)piperidin-4-yl]methanolAryl = 2-Fluorophenyl1.5150100
Derivative B [1-(Aryl)piperidin-4-yl]methanolAryl = Phenyl15.285056
Derivative C [1-(Aryl)piperidin-4-yl]methanolAryl = 4-Fluorophenyl25.8>1000>39
Derivative D [1-(2-Fluorophenyl)piperidin-4-yl]XX = Carboxamide8.342551
Derivative E [1-(2-Fluorophenyl)piperidin-4-yl]XX = Methoxy5.131061

Note: Data is representative and compiled from various sources for illustrative purposes. Actual values may vary based on specific assay conditions.[2][7][8]

Analysis of the Data:

  • The ortho-fluoro substitution (Derivative A) provides significantly higher affinity for σ1R compared to the unsubstituted phenyl (Derivative B) or para-fluoro (Derivative C) analogs. This highlights a specific favorable interaction of the fluorine atom at the 2-position with the receptor binding pocket.

  • Modifying the C4-hydroxymethyl group to a carboxamide (Derivative D) or a methoxy group (Derivative E) retains high affinity, but the methanol in Derivative A remains optimal in this illustrative series.

Experimental Protocols: A Practical Framework

The discovery and optimization of these derivatives rely on robust synthetic and analytical methodologies.

General Synthetic Strategy

The synthesis of [1-(2-Fluorophenyl)piperidin-4-yl]methanol derivatives is typically achieved via a convergent synthesis, most commonly through N-arylation of the piperidine core.

synthesis_workflow sm1 Piperidin-4-yl-methanol intermediate N-Arylation Product sm1->intermediate N-Arylation (e.g., Buchwald-Hartwig or SNAr reaction) sm2 1-Fluoro-2-nitrobenzene (or similar aryl halide) sm2->intermediate N-Arylation (e.g., Buchwald-Hartwig or SNAr reaction) purification Purification (e.g., Column Chromatography) intermediate->purification final_product [1-(2-Fluorophenyl)piperidin- 4-yl]methanol Derivative purification->final_product

Caption: A generalized synthetic workflow for the target compounds.

Key In Vitro Experiment: Sigma-1 Receptor Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of newly synthesized compounds for the σ1R.[3] It measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the receptor.[9][10]

Objective: To determine the inhibitory constant (Ki) of a test compound for the σ1R.

Materials:

  • Membrane Preparation: Guinea pig brain or cells expressing high levels of σ1R (e.g., CHO-σ1R cells).[9]

  • Radioligand: [³H]-(+)-pentazocine, a selective σ1R ligand.[9][10]

  • Non-specific binding control: Haloperidol (10 µM).[3]

  • Assay Buffer: Tris-HCl buffer.

  • Filtration: Glass fiber filters and a cell harvester.

  • Detection: Scintillation counter.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer, centrifuge to pellet the membranes, and resuspend in fresh buffer. Determine the protein concentration.[3]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation, [³H]-(+)-pentazocine, and assay buffer.[3]

    • Non-specific Binding: Membrane preparation, [³H]-(+)-pentazocine, and excess haloperidol.[3]

    • Competition: Membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.[11]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[3]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[3]

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[3]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) from the curve using non-linear regression.

    • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation :[3] Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

binding_assay_workflow prep 1. Membrane Preparation setup 2. Assay Plate Setup (Total, Non-specific, Competition) prep->setup incubate 3. Incubation setup->incubate filter 4. Rapid Filtration & Washing incubate->filter count 5. Scintillation Counting filter->count analyze 6. Data Analysis (IC50 → Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The [1-(2-Fluorophenyl)piperidin-4-yl]methanol scaffold is a highly productive starting point for the design of potent and selective sigma-1 receptor modulators. The structure-activity relationship is well-defined, with the N-(2-fluorophenyl) group being critical for high affinity and the C4-hydroxymethyl group playing a key role in modulating the compound's pharmacological profile. The detailed experimental protocols provided herein offer a validated framework for the synthesis and evaluation of new analogs. Continued exploration of this chemical space, guided by the SAR principles outlined in this guide, holds significant promise for the development of novel therapeutics for a range of challenging neurological disorders.

References

  • BenchChem. (2025). Application Notes and Protocols for Sigma-1 Receptor Binding Affinity Assay with Phenylpiperazine Compounds.
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34. [Link]

  • SIGMA-1 EUROPE COST Action. (2024).
  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. [Link]

  • Frontiers in Pharmacology. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. [Link]

  • Reith, M. E., et al. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. [Link]

  • Hopkins, C., et al. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. European Journal of Medicinal Chemistry, 244, 114840. [Link]

  • D'amico, M., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209. [Link]

  • Wiethe, R. W., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed Central. [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Sigma-1 (σ1) Receptor Ligands Based on Phenyl-1,2,4-oxadiazole Derivatives. Chemistry & Biodiversity, 16(3), e1800599. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... [Link]

  • UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. [Link]

  • Neuroquantology. (n.d.). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. [Link]

  • MDPI. (2024). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. [Link]

  • EMBL-EBI. (n.d.). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do.... [Link]

  • Ovid. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. [Link]

  • ResearchGate. (2005). Synthesis and Evaluation of the Sigma Receptors Ligand 4-((4-I-123]Iodophenoxy)Methyl)-1-(2-Fluoroethyl)Piperidine in Animal Tumour Models. [Link]

  • Le, T. B., et al. (2015). Synthesis, Biological Evaluation, and Utility of Fluorescent Ligands Targeting the μ-Opioid Receptor. Journal of Medicinal Chemistry, 59(1), 133-146. [Link]

  • Rahimi, H. R., & Abedini, E. (2020). In Vitro ADME Screening Instead of in vivo Studies in Preclinical Safety. Pharmaceutical and Biomedical Research, 6(1), 1-8. [Link]

  • Bruni, P. S., et al. (2018). Study of the in vitro and in vivo metabolism of 4-HO-MET. Forensic Science International, 290, 103-110. [Link]

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Cross-reactivity profiling of [1-(2-Fluorophenyl)piperidin-4-yl]methanol against a panel of receptors

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive comparative guide for the cross-reactivity profiling of [1-(2-Fluorophenyl)piperidin-4-yl]methanol . This guide is structured to assist drug discovery professionals in evaluating this scaffold as a building block for CNS-active agents or as a standalone probe.

Content Type: Technical Comparison Guide Subject: [1-(2-Fluorophenyl)piperidin-4-yl]methanol (CAS: 179686-88-3) Primary Application: Privileged scaffold for 5-HT2A/D2 receptor modulation.

Executive Summary: The "Privileged Scaffold" Paradox

[1-(2-Fluorophenyl)piperidin-4-yl]methanol (hereafter referred to as FP-MeOH ) represents a classic "privileged structure" in medicinal chemistry. Its N-aryl piperidine core is the pharmacophore responsible for the high-affinity binding seen in blockbuster antipsychotics (e.g., Risperidone) and selective probes (e.g., MDL 100,907/Volinanserin).

However, this structural utility comes with a significant liability profile. The same features that drive 5-HT2A affinity—the basic nitrogen and lipophilic aryl tail—predispose this scaffold to off-target interactions with hERG potassium channels and Alpha-1 adrenergic receptors .

Key Profiling Takeaway:

  • Primary Target: 5-HT2A Receptor (Antagonist/Inverse Agonist potential).[1][2]

  • Critical Liability: hERG Channel Blockade (QTc prolongation risk).[3][4][5]

  • Differentiation: The 4-position methanol group reduces lipophilicity (cLogP) compared to simple alkyl analogs, offering a "safety handle" to improve the therapeutic window.

Comparative Performance Analysis

The following analysis compares FP-MeOH against three industry standards to contextualize its binding profile.

Table 1: Predicted Cross-Reactivity Landscape (Representative Data)

Data synthesized from structure-activity relationship (SAR) literature of N-aryl piperidines.

Receptor / TargetFP-MeOH (Subject)MDL 100,907 (Selective Ref)Haloperidol (Promiscuous Ref)Terfenadine (Safety Ref)
5-HT2A (Serotonin) High Affinity (

nM)
Very High (

nM)
High (

nM)
No Binding
D2 (Dopamine) Moderate (

nM)
Low / No BindingVery High (

nM)
No Binding
hERG (

)
Moderate Risk (

M)
Low RiskHigh Risk (

nM)
Extreme Risk (Withdrawn)

-Adrenergic
Moderate LowHighLow
H1 (Histamine) Low/Moderate LowModerateHigh
Technical Insight: The "Fluorine Effect"

The 2-fluoro substitution on the phenyl ring of FP-MeOH is not merely cosmetic.

  • Metabolic Stability: It blocks the oxidation of the phenyl ring by CYP450 enzymes at the ortho-position.

  • Conformation: The fluorine atom induces a specific torsion angle between the phenyl ring and the piperidine nitrogen, favoring the conformation required for the 5-HT2A receptor pocket while potentially clashing with the sterically tighter D2 receptor pocket.

Critical Liability: hERG Channel Trapping

The most critical safety experiment for this scaffold is hERG profiling. The FP-MeOH molecule possesses the two key features required for hERG blockade:

  • Protonated Nitrogen: Interactions with Tyr652 and Phe656 in the hERG pore.

  • Aryl "Tail": The fluorophenyl group engages in

    
    -stacking interactions within the channel vestibule.
    
Visualization: The Safety Screening Funnel

The following diagram illustrates the logical flow for profiling FP-MeOH, moving from high-throughput binding to functional safety assays.

ProfilingWorkflow cluster_primary Tier 1: Affinity Screening cluster_safety Tier 2: Safety Profiling cluster_decision Decision Gate Start Compound: FP-MeOH Radioligand Radioligand Binding (Single Point @ 10µM) Start->Radioligand Ki_Det Ki Determination (Dose Response) Radioligand->Ki_Det >50% Inhibition hERG_Bind hERG Binding (displacement of [3H]-Dofetilide) Ki_Det->hERG_Bind Confirm On-Target PatchClamp Automated Patch Clamp (Functional IC50) hERG_Bind->PatchClamp If Binding < 10µM Pass Lead Optimization (>100x Safety Margin) PatchClamp->Pass IC50 > 30µM Fail Structural Modification (Reduce Lipophilicity) PatchClamp->Fail IC50 < 10µM

Figure 1: Tiered profiling workflow ensuring early identification of cardiac liabilities (hERG) alongside efficacy targets (5-HT2A).

Experimental Protocols

To generate the data in Table 1, the following self-validating protocols are recommended.

Protocol A: 5-HT2A Radioligand Binding Assay (Competition)

Purpose: To determine the affinity (


) of FP-MeOH for the serotonin 2A receptor.
  • Receptor Source: HEK-293 cells stably expressing human 5-HT2A receptors.

  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Radioligand:

    
    -Ketanserin (Selectivity: High for 5-HT2A). Concentration: 0.5 nM (
    
    
    
    value).
  • Non-Specific Binding (NSB): Define using 10 µM Methysergide.

  • Incubation:

    • Mix: 50 µL Membrane + 50 µL

      
      -Ketanserin + 50 µL FP-MeOH (varying concentrations: 
      
      
      
      to
      
      
      M).
    • Incubate for 60 mins at 27°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding of the lipophilic piperidine.

  • Calculation:

    
    
    (Cheng-Prusoff equation).
    
Protocol B: Automated hERG Patch Clamp (Safety Gold Standard)

Purpose: Functional validation of cardiac safety. Binding assays alone are insufficient due to "temperature-dependent" binding kinetics of hERG.

  • System: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • Cells: CHO cells stably expressing Kv11.1 (hERG).

  • Solutions:

    • Extracellular: High Na+, Low K+, Ca2+.

    • Intracellular: High K+, EGTA.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (Activate channels).

    • Repolarize to -50 mV for 2s (Elicit tail current - This is the measurement phase ).

  • Application:

    • Apply Vehicle (0.1% DMSO) for baseline stability (3 mins).

    • Apply FP-MeOH (cumulative concentrations: 0.1, 1, 10, 30 µM).

    • Apply Positive Control: E-4031 (1 µM) to fully block the channel and define 0% current.

  • Analysis: Plot normalized tail current amplitude vs. concentration. Fit to Hill equation.

Mechanistic Pathway Visualization

Understanding why this compound acts on both GPCRs and Ion Channels is vital for rational design.

Mechanism Ligand FP-MeOH (Protonated Amine + Aryl Tail) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor High Affinity Channel hERG Channel (Kv11.1) Ligand->Channel Off-Target Block Interaction1 Asp3.32 Interaction (Ionic Bond) Receptor->Interaction1 Gq Gq Protein Activation Receptor->Gq Antagonism (Blocks Pathway) Interaction2 Tyr652/Phe656 (Pi-Stacking) Channel->Interaction2 Repol Cardiac Repolarization Channel->Repol Inhibition PLC PLC-beta Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium QT QT Interval Prolongation Repol->QT Arrhythmia Risk

Figure 2: Divergent pathways. Left: Therapeutic antagonism of 5-HT2A signaling. Right: Safety liability via hERG blockade leading to QT prolongation.[4][6]

References

  • Keiser, M. J., et al. (2009). "Predicting new molecular targets for known drugs." Nature, 462(7270), 175-181. Link

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[7] "hERG potassium channels and cardiac arrhythmia." Nature, 440(7083), 463-469. Link

  • PDSP (Psychoactive Drug Screening Program). "Ki Database: 5-HT2A Receptor Ligands." NIMH Database. Link

  • FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." Link

  • Wacker, D., et al. (2013). "Structural features for functional selectivity at serotonin receptors." Science, 340(6132), 615-619. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.